Ebsulfur
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMQSUUXKLZVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179917 | |
| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-03-9 | |
| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ebsulfur's Covalent Inhibition Mechanism: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Ebsulfur as a Covalent Inhibitor for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a sulfur analog of the organoselenium compound ebselen, has emerged as a potent covalent inhibitor with significant therapeutic potential, particularly in the context of viral diseases. Its mechanism of action, centered on the covalent modification of cysteine residues in target proteins, offers a durable and efficient means of modulating protein function. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a covalent inhibitor, with a primary focus on its well-characterized inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This document details the underlying chemistry of the covalent interaction, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the affected signaling pathways.
Core Mechanism of Covalent Inhibition
This compound's inhibitory activity stems from its ability to form a covalent disulfide bond with the thiol group of cysteine residues within the active site of its target proteins. In the case of SARS-CoV-2 Mpro, the key target is the catalytic cysteine, Cys145.
The reaction proceeds through a nucleophilic attack by the deprotonated thiol of the cysteine residue on the electrophilic sulfur atom of the benzisothiazolinone core of this compound. This results in the opening of the isothiazolinone ring and the formation of a stable disulfide bond between the inhibitor and the enzyme. This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, thereby inhibiting its biological function. Molecular docking studies have further elucidated this interaction, showing that this compound forms an S-S bond with Cys145 within the enzymatic active site.[1]
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Quantitative Data Summary
The potency of this compound and its analogs as covalent inhibitors of SARS-CoV-2 Mpro has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and a selection of its derivatives.
Table 1: IC50 Values of this compound and Analogs against SARS-CoV-2 Mpro
| Compound | IC50 (µM) | Reference |
| This compound (2k) | 0.11 | [2] |
| Ebselen analog (1i) | 0.074 | [2] |
| This compound analog (3a) | 0.13 | [3] |
| Unsubstituted this compound | 1.6 | [3] |
| This compound analog (3e) | 0.03 | [3] |
| Ebselen | 0.67 | [2] |
Table 2: Ki Values of this compound and Analogs against SARS-CoV-2 Mpro
| Compound | Ki (µM) | Reference |
| This compound (2k) | 0.078 | [2] |
| Ebselen analog (1i) | 0.031 | [2] |
Experimental Protocols
The characterization of this compound as a covalent inhibitor relies on a suite of specialized biochemical and biophysical assays. Detailed protocols for key experiments are provided below.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay is widely used to screen for inhibitors of Mpro by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound and other test compounds
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 10 µL of Mpro solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) kinetically for 15-30 minutes.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Jump Dilution Assay for Irreversibility
This assay is used to determine if an inhibitor binds irreversibly to its target enzyme.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
Assay Buffer
-
FRET peptide substrate
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Incubate a concentrated solution of Mpro (e.g., 1 µM) with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 30-60 minutes) to allow for covalent bond formation. Include a control incubation with DMSO.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer containing the FRET substrate. The dilution should reduce the concentration of the unbound inhibitor to well below its IC50.
-
Immediately monitor the enzymatic activity by measuring the fluorescence signal over time.
-
Compare the activity of the this compound-treated enzyme to the DMSO-treated control. A lack of or very slow recovery of enzymatic activity in the this compound-treated sample indicates irreversible or very slowly reversible covalent inhibition.
Caption: Workflow for a jump dilution assay.
Mass Spectrometry Analysis of Covalent Adduct
Mass spectrometry is a definitive method to confirm covalent bond formation and identify the site of modification.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.3)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Protocol:
-
Incubate Mpro (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for 1-2 hours at 37°C.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample with incubation buffer to reduce the urea concentration to less than 2 M.
-
Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Search the MS/MS data against the Mpro sequence, including a variable modification on cysteine residues corresponding to the mass of the this compound adduct.
Caption: Workflow for mass spectrometry analysis of covalent adducts.
Impact on Signaling Pathways
The inhibition of SARS-CoV-2 Mpro by this compound has significant downstream consequences for host cell signaling pathways that are typically dysregulated during viral infection. Mpro is known to cleave host proteins involved in the innate immune response, thereby dampening antiviral defenses. By inhibiting Mpro, this compound can indirectly restore these antiviral signaling cascades.
NF-κB Signaling Pathway
SARS-CoV-2 Mpro can cleave NEMO (NF-κB Essential Modulator), a key protein in the NF-κB signaling pathway, leading to a blunted inflammatory response.[4][5] Inhibition of Mpro by this compound would prevent NEMO cleavage, thereby potentially restoring NF-κB signaling and promoting a more effective antiviral state.
Caption: this compound's impact on the NF-κB signaling pathway.
MAPK Signaling Pathway
Viral infections, including SARS-CoV-2, are known to activate the p38 MAPK pathway, which can promote viral replication.[6][7][8][9] While the direct cleavage of MAPK pathway components by Mpro is less established, the overall cellular stress and inflammatory response initiated by viral replication, which Mpro is essential for, contribute to MAPK activation. By inhibiting Mpro and thus viral replication, this compound can indirectly lead to a downregulation of the MAPK signaling pathway.
Caption: this compound's indirect impact on the MAPK signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for interferon-mediated antiviral responses. Some viruses, including SARS-CoV-2, have evolved mechanisms to antagonize this pathway.[1][10][11][12] While direct cleavage of JAK/STAT components by Mpro is not the primary mechanism of evasion, the viral-induced shutdown of host protein synthesis and other immune evasion strategies facilitated by Mpro can lead to a dampened JAK/STAT response. By inhibiting Mpro, this compound can help preserve the integrity of the host's antiviral signaling, including the JAK/STAT pathway.
Caption: this compound's potential to restore JAK/STAT signaling.
Conclusion
This compound represents a promising class of covalent inhibitors that effectively target cysteine proteases, with SARS-CoV-2 Mpro being a prime example. Its mechanism of action, involving the formation of a stable disulfide bond with the catalytic cysteine, leads to potent and irreversible enzyme inactivation. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of this compound and its analogs. Furthermore, the ability of this compound to counteract viral-mediated disruption of key host signaling pathways underscores its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to advance covalent inhibitors as a therapeutic modality.
References
- 1. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accessh.org [accessh.org]
- 5. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]
- 6. SARS-CoV-2 hijacks p38β/MAPK11 to promote virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SARS-CoV-2 Switches ‘on’ MAPK and NFκB Signaling via the Reduction of Nuclear DUSP1 and DUSP5 Expression [frontiersin.org]
- 8. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 Disrupts Proximal Elements in the JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Disrupts Proximal Elements in the JAK-STAT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Many Faces of JAKs and STATs Within the COVID-19 Storm [frontiersin.org]
Ebsulfur Scaffold: A Technical Guide to Developing Covalent Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ebsulfur scaffold, a promising chemotype for the development of potent, covalent protease inhibitors. This compound and its derivatives have garnered significant attention, particularly as inhibitors of cysteine proteases crucial to the lifecycle of various pathogens, including the SARS-CoV-2 virus. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for inhibitor characterization, and visualizes critical pathways and workflows.
Core Concepts: The this compound Scaffold and its Mechanism of Action
This compound, or 2-phenyl-1,2-benzisothiazol-3(2H)-one, is a sulfur-containing heterocyclic compound. It is an analog of the well-studied organoselenium compound, ebselen. The therapeutic potential of this scaffold lies in its ability to act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.
The primary mechanism of action for this compound-based inhibitors against cysteine proteases involves the covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] The sulfur atom in the benzisothiazolone ring is electrophilic and susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This reaction results in the formation of a stable disulfide bond between the inhibitor and the enzyme, rendering the protease catalytically inactive.[1][3] This covalent and often irreversible binding is a hallmark of the this compound scaffold's inhibitory activity.[3][4]
Molecular docking studies have further elucidated this interaction, suggesting that this compound derivatives form an S-S bond with the catalytic Cys145 of the SARS-CoV-2 main protease (Mpro).[3][4] The inhibition can be reversed by the addition of reducing agents like dithiothreitol (DTT), which disrupts the disulfide bond, confirming the mechanism of action.[3][5] This characteristic also indicates that this compound and its analogs can be promiscuous inhibitors of cysteine proteases.[3][6]
Quantitative Analysis of Inhibitory Potency
The efficacy of this compound and its derivatives has been quantified against several proteases, most notably the SARS-CoV-2 main protease (Mpro). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the half-maximal effective concentration (EC50) in cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro
| Compound | Description | IC50 (µM) | Ki (µM) | Reference |
| This compound (3a) | Direct sulfur analog of ebselen | ~0.1 (comparable to ebselen) | - | [7] |
| This compound 2k | Derivative with furane substituent | 0.11 | 0.078 | [3] |
| This compound 68 | Derivative with -Br substituent | 0.03 | - | [1] |
| Ebselen 1i | Ebselen analog with furane substituent for comparison | 0.074 | 0.031 | [3] |
| Unsubstituted this compound (2) | Core benzoisothiazolinone scaffold | ~1.6 | - | [7] |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Description | Cell Line | EC50 (µM) | Reference |
| Ebselen | For comparison | Vero | 4.67 | [8][9] |
| EB2-7 | Ebselen derivative | HPAepiC | 4.08 | [10] |
| Ebselen (prototype) | For comparison | HPAepiC | 24.61 | [10] |
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold has revealed key structural features that influence its inhibitory potency. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.
-
N-linked Sidechain: The substituent on the nitrogen atom of the benzisothiazolone ring plays a significant role. For instance, molecules containing a furane substituent have demonstrated higher inhibition against Mpro.[4]
-
Benzisothiazolone Core Substitution: Modifications to the core ring system can also enhance activity. The introduction of a bromine atom at certain positions has been shown to improve inhibitory potency.[1] Conversely, introducing bulky substituents can lead to steric hindrance and a loss of activity.[11]
-
Core Scaffold: The unsubstituted benzoisothiazolinone (BIT) core is significantly less active than its N-phenyl substituted counterpart (this compound), highlighting the importance of the N-linked aromatic group for potent inhibition.[7]
Experimental Protocols
The characterization of this compound-based protease inhibitors involves a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the literature.
FRET-Based Enzymatic Assay for IC50 Determination
This assay is a primary screening method to quantify the inhibitory potency of compounds against a target protease.
-
Principle: A fluorogenic substrate containing a cleavage site for the protease is used. The substrate has a fluorescent reporter and a quencher molecule. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
-
Materials:
-
Purified recombinant protease (e.g., SARS-CoV-2 Mpro).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
FRET substrate.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence measurement.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a negative control.
-
Add the purified protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 15-20 minutes) using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Jump Dilution Assay for Irreversibility Confirmation
This assay distinguishes between reversible and irreversible covalent inhibitors.
-
Principle: The enzyme and inhibitor are pre-incubated at high concentrations to promote the formation of the enzyme-inhibitor complex. The mixture is then rapidly diluted, which would cause the dissociation of a reversible inhibitor, leading to the recovery of enzyme activity. For an irreversible inhibitor, no significant recovery of activity is observed upon dilution.
-
Procedure:
-
Prepare a concentrated mixture of the protease and the test compound (at a concentration several-fold higher than its IC50). Incubate for a set period (e.g., 30 minutes).
-
As a control, prepare a similar mixture of the enzyme with DMSO.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into an assay buffer containing the FRET substrate.
-
Immediately monitor the enzymatic activity by measuring the fluorescence increase over time.
-
Compare the activity of the inhibitor-treated enzyme to the control. A lack of significant activity recovery in the inhibitor-treated sample indicates irreversible binding.[3]
-
DTT-Dependent Inhibition Assay
This assay is used to confirm that the inhibition is dependent on the formation of a disulfide bond with a cysteine residue.
-
Principle: The reducing agent DTT can break disulfide bonds. If an inhibitor's activity is abolished or significantly reduced in the presence of DTT, it strongly suggests that the mechanism involves forming a disulfide bond with a cysteine in the enzyme.
-
Procedure:
-
Perform the FRET-based enzymatic assay as described in section 4.1.
-
Run a parallel set of experiments where a final concentration of DTT (e.g., 1-10 mM) is included in the assay buffer.
-
Compare the IC50 values obtained in the presence and absence of DTT. A significant increase in the IC50 value in the presence of DTT indicates that the inhibition is dependent on the covalent modification of a cysteine residue.[3][5]
-
Protein-Observed Mass Spectrometry (POMS)
This technique provides direct evidence of covalent modification and can determine the number of inhibitor molecules bound to the enzyme.
-
Principle: The enzyme is incubated with the inhibitor, and the resulting protein mass is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Procedure:
-
Incubate the purified protease with the this compound derivative at a specific molar ratio for a defined period.
-
Quench the reaction and desalt the sample to remove unbound inhibitor and buffer components.
-
Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectrum of the treated protein with that of the untreated protein. An increase in mass corresponding to one or more molecules of the inhibitor provides evidence of covalent adduction. This can also reveal non-specific binding if multiple additions are observed.[7][11]
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of covalent protease inhibitors. Its demonstrated efficacy against critical viral targets like the SARS-CoV-2 main protease underscores its therapeutic potential. The straightforward mechanism of action, involving the formation of a disulfide bond with the catalytic cysteine, provides a clear basis for rational drug design.
Future research should focus on optimizing the selectivity of this compound derivatives to minimize off-target effects, a common challenge with covalent inhibitors. Exploring a wider range of substituents on both the N-linked sidechain and the benzisothiazolone core will be crucial for fine-tuning potency and improving pharmacokinetic properties. The robust experimental workflows outlined in this guide provide a solid framework for advancing these promising compounds from the laboratory to clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of novel Ebsulfur derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Ebsulfur Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a sulfur analog of the well-studied organoselenium compound ebselen, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] This class of compounds, based on the 2-phenyl-1,2-benzisothiazol-3(2H)-one core, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties.[4][5][6][7] Notably, this compound derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, highlighting their potential in the development of novel therapeutics.[1][8][9]
This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives. It details synthetic methodologies, experimental protocols, and characterization techniques. Furthermore, it explores the biological activities and mechanisms of action of these compounds, presenting key data in a structured format to facilitate comparison and further research.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is readily achievable through a convenient two-step process, which allows for straightforward scale-up and derivatization.[4] The general approach involves the preparation of a substituted 2-mercaptobenzamide, followed by cyclization to form the benzisothiazolinone ring.
General Synthetic Scheme
A common synthetic route to this compound derivatives is depicted below. This typically involves the reaction of a 2-mercaptobenzoic acid with an appropriate amine to form the corresponding amide, followed by an oxidative cyclization to yield the final this compound analog.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Aryl-1,2-benzisothiazol-3(2H)-ones
The following protocol is a representative example for the synthesis of this compound derivatives.
Step A: Synthesis of 2-Mercapto-N-arylbenzamides
-
To a solution of 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in CH2Cl2 and add it dropwise to a solution of the desired aniline (1.1 eq) and triethylamine (Et3N) (1.5 eq) in CH2Cl2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-mercapto-N-arylbenzamide.
Step B: Oxidative Cyclization to 2-Aryl-1,2-benzisothiazol-3(2H)-ones
-
To a solution of the 2-mercapto-N-arylbenzamide (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF), add copper(I) iodide (CuI) (0.1 eq), 1,10-phenanthroline (0.2 eq), elemental sulfur (S8) (1.5 eq), and potassium carbonate (K2CO3) (2.0 eq).[1]
-
Heat the reaction mixture to 110 °C and stir for 24 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Synthesis of a Library of this compound Analogs
A library of 33 this compound compounds was synthesized to explore their antibacterial properties.[4] This library included derivatives with both aromatic and aliphatic substituents, as well as some oxidized sulfoxide analogs.[4] The synthesis of these compounds generally followed the two-step procedure described above, with variations in the starting anilines and alkylamines to introduce different substituents.
| Compound ID | Substituent (R) | Yield (%) | Reference |
| 2a | Phenyl | 85 | [4] |
| 2b | 4-Fluorophenyl | 82 | [4] |
| 2c | 4-Chlorophenyl | 88 | [4] |
| 2d | 4-Bromophenyl | 90 | [4] |
| 3a | Methyl | 75 | [4] |
| 3b | Ethyl | 78 | [4] |
| 3c | Propyl | 80 | [4] |
| 4e | Oxidized 3e | 65 | [4] |
Characterization of this compound Derivatives
The newly synthesized this compound derivatives are typically characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the synthesized compounds.
-
Mass Spectrometry (MS): Low-resolution (LRMS) and high-resolution mass spectrometry (HRMS) are employed to confirm the molecular weight of the target compounds.
-
Purity Analysis: The purity of the final compounds is often confirmed to be ≥95% by techniques such as High-Performance Liquid Chromatography (HPLC).[4]
Experimental Protocols for Characterization
General Procedure for NMR and MS Analysis
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.
-
Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For mass spectrometry, dissolve a sample in a suitable solvent (e.g., methanol, acetonitrile) and analyze using an LRMS or HRMS instrument.
| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 2a | 7.2-7.8 (m, 9H) | 121.5, 125.2, 126.9, 128.4, 129.1, 131.8, 132.5, 137.9, 140.2, 164.8 | 229.0510 (M+) |
| 2b | 7.1-7.7 (m, 8H) | 115.9 (d, J=22.8 Hz), 121.6, 125.3, 128.8 (d, J=8.4 Hz), 131.9, 132.6, 134.0, 140.0, 161.9 (d, J=247.2 Hz), 164.7 | 247.0416 (M+) |
| 3a | 2.9 (s, 3H), 7.3-7.9 (m, 4H) | 30.1, 121.2, 124.9, 126.5, 131.5, 132.1, 140.8, 165.2 | 167.0354 (M+) |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development.
Antiviral Activity against SARS-CoV-2
A number of this compound derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[8][9] The inhibitory activity of these compounds is often in the sub-micromolar to nanomolar range.[8][9]
-
Mechanism of Action: this compound derivatives are believed to act as covalent, irreversible inhibitors of Mpro.[8][9] Molecular docking studies suggest that they form a disulfide bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[8][9]
Caption: Inhibition of SARS-CoV-2 Mpro by this compound derivatives.
Antibacterial and Antifungal Activities
This compound analogs have also been investigated for their antibacterial and antifungal properties.
-
Antibacterial Activity: Several this compound derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values often in the low microgram per milliliter range.[4][7]
-
Antifungal Activity: A library of this compound derivatives displayed broad-spectrum antifungal activity against a panel of clinically relevant fungal strains, with MIC values ranging from 0.02 to 12.5 µg/mL.[5][6] The mechanism of antifungal action may involve the induction of reactive oxygen species (ROS) in fungal cells.[5][6]
| Compound ID | SARS-CoV-2 Mpro IC₅₀ (µM) | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound (2a) | 0.13 | ≤2 | 0.78 |
| 2k | 0.11 | N/A | N/A |
| 1i (Ebselen) | 0.074 | N/A | N/A |
| 3e | N/A | ≤2 | 0.39 |
| 3f | N/A | ≤2 | 0.39 |
| 3n | N/A | 1-7.8 | 0.78 |
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have provided insights into the structure-activity relationships governing their biological activities.
-
Antiviral Activity: For inhibition of SARS-CoV-2 Mpro, derivatives containing a furan substituent have shown particularly high potency.[8][9]
-
Antibacterial Activity: The nature of the substituent on the nitrogen atom of the benzisothiazolinone ring significantly influences the antibacterial activity. Both aromatic and aliphatic substituents can lead to potent anti-MRSA compounds.[4]
Caption: Logical relationships in SAR studies of this compound.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The straightforward and scalable synthesis of the this compound scaffold allows for the generation of diverse chemical libraries for biological screening. The potent antiviral, antibacterial, and antifungal activities of these compounds, coupled with a growing understanding of their mechanism of action, position them as valuable leads for the development of new drugs to combat infectious diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to advance them towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound analogues with broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound Analogues with Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebsulfur: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebsulfur, a sulfur-containing heterocyclic compound, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization. This compound has demonstrated potent activity as an inhibitor of various enzymes, most notably the main protease (Mpro) of SARS-CoV-2 and bacterial thioredoxin reductase. Its covalent modification of cysteine residues in target proteins underlies much of its biological activity. This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of its molecular interactions and relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound, 2-phenyl-1,2-benzisothiazol-3(2H)-one, is a synthetic organosulfur compound and a close structural analog of the well-studied organoselenium compound, Ebselen. The substitution of selenium with sulfur significantly influences its chemical reactivity and biological activity, making this compound a distinct pharmacological entity. Initially investigated for its antibacterial properties, research into this compound has expanded to include its potent antiviral, antiparasitic, and potential anticancer activities. This guide aims to provide a detailed technical overview of the current understanding of this compound's pharmacology.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-phenyl-1,2-benzisothiazol-3(2H)-one |
| Molecular Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 2527-03-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in other organic solvents, and poorly soluble in water. |
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily stemming from its ability to covalently interact with cysteine residues in various proteins.
Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition
A significant body of research has focused on this compound's potent inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication. This compound acts as a covalent, irreversible inhibitor of Mpro[1][2]. Molecular docking studies suggest that this compound forms a disulfide bond with the catalytic cysteine residue (Cys145) in the Mpro active site[1].
Quantitative Data: Inhibition of SARS-CoV-2 Mpro
| This compound Analog | IC₅₀ (µM) | Reference |
| This compound (2k) | 0.11 | [1][2] |
| This compound analog 2k | 0.11 | [1] |
Antibacterial Activity
This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of its antibacterial action is the inhibition of thioredoxin reductase (TrxR), an essential enzyme in the bacterial antioxidant defense system. By inhibiting TrxR, this compound disrupts the redox homeostasis of the bacteria, leading to increased oxidative stress and cell death. It is important to note that this compound shows selectivity for bacterial TrxR over the mammalian counterpart.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
| Bacterial Strain | This compound MIC (µg/mL) | This compound Analog 2h MIC (µg/mL) | Reference |
| S. aureus (MSSA) | ≤2 | ≤2 | |
| S. aureus (MRSA) | ≤2 | ≤2 | |
| S. epidermidis | 1-7.8 | 1-7.8 | |
| E. faecalis | 1-7.8 | 1-7.8 | |
| H. pylori | 0.39 | Not Reported |
Antiparasitic Activity
This compound has been identified as a potent inhibitor of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Its mechanism of action in this context is the inhibition of trypanothione reductase (TryR), an enzyme unique to trypanosomatids and essential for their survival. This compound's inhibition of TryR is irreversible and dependent on NADPH.
Quantitative Data: Anti-Trypanosomal Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ against T. brucei brucei (4h) | 1.4 µM | |
| IC₅₀ against T. brucei brucei (6h) | 0.91 µM |
Anticancer Activity
The anticancer properties of this compound are less extensively studied compared to its antimicrobial activities. However, research on its analog, Ebselen, suggests potential mechanisms that may be relevant to this compound. Ebselen has been shown to induce cell cycle arrest and apoptosis in cancer cells, and this is often associated with the depletion of intracellular glutathione (GSH). Furthermore, Ebselen can modulate signaling pathways involved in cell proliferation and survival, such as the MAPK pathway. Given the structural similarity, it is plausible that this compound exerts similar effects.
Quantitative Data: Anticancer Activity of Ebselen (as a reference for this compound)
| Cell Line | IC₅₀ (µM) of Ebselen | Reference |
| A549 (Lung Cancer) | ~12.5 | |
| Calu-6 (Lung Cancer) | ~10 | |
| MCF-7 (Breast Cancer) | Not specified, but synergistic with γ-radiation | |
| AR42J (Pancreatic Cancer) | Not specified, but induces cell death |
Pharmacokinetics and Toxicology (Data primarily from Ebselen)
Disclaimer: To date, specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology studies on this compound are not widely available in the public domain. The following information is based on studies of its close structural analog, Ebselen, and should be interpreted with caution as the sulfur-for-selenium substitution can alter these properties.
Pharmacokinetics of Ebselen
-
Absorption: Ebselen is orally bioavailable.
-
Distribution: It binds extensively to plasma proteins, particularly albumin.
-
Metabolism: Ebselen is metabolized in the liver, primarily through glucuronidation and methylation.
-
Excretion: The metabolites are excreted mainly in the feces.
Toxicology of Ebselen
Ebselen has been shown to have a favorable safety profile in numerous preclinical and clinical studies, exhibiting low toxicity.
Experimental Protocols
Synthesis of this compound
A general two-step synthesis for this compound and its analogs involves the following:
-
Formation of the intermediate 2,2'-dithiobis(benzoyl chloride): This is typically achieved by refluxing 2,2'-dithiodibenzoic acid with thionyl chloride.
-
Cyclization: The intermediate is then reacted with an appropriate amine (e.g., aniline for this compound) in the presence of a base like triethylamine to yield the final benzisothiazolinone product.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is adapted from established methods for screening Mpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add 1 µL of the diluted this compound or DMSO (control) to the wells of the microplate. c. Add 20 µL of Mpro solution (e.g., 40 nM in assay buffer) to each well and incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding 20 µL of the FRET substrate solution (e.g., 20 µM in assay buffer). e. Immediately measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm. f. Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Mass Spectrometry for Covalent Adduct Identification
This is a general protocol to confirm the covalent binding of this compound to a target protein.
-
Sample Preparation: a. Incubate the target protein with an excess of this compound in a suitable buffer for a defined period. b. Remove excess, unbound this compound using a desalting column or dialysis. c. Denature, reduce, and alkylate the protein sample. d. Digest the protein into peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC). b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
Data Analysis: a. Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the addition of this compound to cysteine residues. b. Manually validate the spectra of modified peptides to confirm the site of covalent adduction.
Signaling Pathways
Based on studies of Ebselen, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.
Potential Inhibition of NF-κB Signaling
Ebselen has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.
References
Ebsulfur: A Promiscuous Cysteine Protease Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebsulfur, a sulfur analog of the well-known organoselenium compound ebselen, has emerged as a potent inhibitor of cysteine proteases. Its mechanism of action involves the formation of a covalent disulfide bond with the catalytic cysteine residue within the active site of these enzymes. This interaction effectively blocks substrate access and inactivates the protease. While showing promise as a scaffold for antiviral and anti-inflammatory drug development, particularly against targets like the SARS-CoV-2 main protease (Mpro), this compound exhibits promiscuous behavior. Its reactivity is not strictly confined to a single target, and it can modify various accessible cysteine residues, leading to off-target effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its promiscuous nature, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Covalent Inhibition
This compound belongs to the class of covalent inhibitors, which form a stable chemical bond with their target enzyme. The core of this compound's reactivity lies in the electrophilic nature of the sulfur atom within its benzisothiazolinone scaffold. Cysteine proteases, in turn, possess a highly nucleophilic cysteine residue in their catalytic site.
The inhibition mechanism proceeds via a nucleophilic attack from the thiolate anion of the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro) on the sulfur atom of this compound. This results in the opening of the isothiazolinone ring and the formation of a covalent disulfide bond between the inhibitor and the enzyme.[1][2] This modification sterically hinders the binding of the natural substrate, thereby inactivating the enzyme. The reaction is often irreversible under physiological conditions.[1]
The Promiscuous Nature of this compound
A defining characteristic of this compound and its analog ebselen is their promiscuity as cysteine protease inhibitors.[1][3] This non-specificity arises from their ability to react with accessible cysteine residues on a variety of proteins, not just the catalytic cysteine of the intended target.[2][4]
This promiscuous behavior is often demonstrated experimentally through DTT-dependent inhibition assays.[1][3] Dithiothreitol (DTT) is a strong reducing agent that can cleave the disulfide bond formed between this compound and the cysteine residue. In the presence of DTT, the inhibitory effect of this compound is typically abolished or significantly reduced, restoring the enzyme's activity.[1][5] This reversibility by reducing agents is a hallmark of this class of promiscuous inhibitors and a critical consideration in drug development, as the intracellular environment has a reducing potential (e.g., due to glutathione).[3][5]
Quantitative Inhibitory Data
This compound and its derivatives have been extensively studied for their inhibitory potency against various cysteine proteases, most notably the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Inhibitory Activity of this compound and Analogs against SARS-CoV-2 Mpro
| Compound | IC50 (μM) | Ki (μM) | Notes | Reference |
| This compound (unsubstituted) | ~1.6 | - | Less active than N-phenyl substituted analogs. | [2] |
| This compound 2k | 0.11 | 0.078 | A potent inhibitor with a furane substituent. | [1] |
| Ebselen 1i (analog) | 0.074 | 0.031 | An ebselen analog, often used for comparison. | [1] |
| Ebselen (parent compound) | 0.67 | - | Parent selenium compound for comparison. | [6][7] |
| This compound 3a | Comparable to Ebselen | - | Direct sulfur analog of ebselen. | [2] |
Experimental Protocols
Characterizing this compound as a cysteine protease inhibitor involves a series of biochemical and biophysical assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination
This is a common method for screening inhibitors and determining their potency.[1]
-
Reagents and Materials:
-
Purified cysteine protease (e.g., SARS-CoV-2 Mpro).
-
FRET-based peptide substrate with a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl, pH 7.3, containing EDTA and NaCl).
-
This compound stock solution (typically in DMSO).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DTT-Dependent Inhibition Assay
This assay is crucial to confirm the promiscuous, redox-sensitive nature of the inhibitor.[1][3]
-
Procedure:
-
Set up two parallel FRET-based enzymatic assays as described above.
-
In the first set of reactions, use the standard assay buffer.
-
In the second set, supplement the assay buffer with a reducing agent, typically 1-5 mM DTT.[3][5]
-
Perform the inhibition assay with a range of this compound concentrations in both conditions.
-
Compare the IC50 values obtained in the presence and absence of DTT. A significant increase in the IC50 value in the presence of DTT indicates that the inhibition is reversible by reduction and characteristic of a promiscuous cysteine inhibitor.[1][3]
-
Jump Dilution Assay for Irreversibility
This assay distinguishes between reversible and irreversible covalent inhibitors.[1]
-
Procedure:
-
Incubate a concentrated solution of the enzyme with a stoichiometric excess of this compound for a set period to allow for covalent modification.
-
In a parallel control tube, incubate the enzyme with the vehicle (DMSO).
-
After incubation, perform a rapid and large "jump" dilution (e.g., 100-fold or more) of both the inhibitor-treated enzyme and the control enzyme into an assay solution containing the FRET substrate.
-
Immediately monitor the enzymatic activity.
-
If this compound is an irreversible inhibitor, the enzyme activity will not recover upon dilution. If it were a reversible inhibitor, the inhibitor would dissociate from the enzyme upon dilution, leading to a recovery of activity.
-
Mass Spectrometry (MS) for Covalent Adduct Confirmation
Protein-observed mass spectrometry can provide direct evidence of covalent bond formation.[2]
-
Procedure:
-
Incubate the purified protease with and without this compound.
-
After incubation, desalt the protein samples to remove non-covalently bound molecules.
-
Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra of the treated and untreated enzyme. A mass increase in the treated sample corresponding to the molecular weight of the this compound molecule (or a fragment thereof) confirms the formation of a covalent adduct.[2]
-
Signaling Pathways and Logical Relationships
This compound's activity is intrinsically linked to the cellular redox environment. Its ability to interact with various thiols, including the antioxidant glutathione (GSH), means its inhibitory effects are part of a broader network of redox modulation.[8] This promiscuity can lead to the inhibition of multiple signaling pathways that are regulated by cysteine proteases or other thiol-containing proteins.
Conclusion and Future Directions
This compound is a potent, covalent inhibitor of cysteine proteases, operating through the formation of a disulfide bond with the catalytic cysteine. However, its utility in drug development is complicated by its promiscuous nature, a characteristic confirmed by the reversal of its inhibitory activity in the presence of reducing agents like DTT. While this broad reactivity raises concerns about off-target effects and toxicity, the this compound scaffold remains a valuable starting point for the development of more selective inhibitors.[1][2] Future research should focus on structural modifications to the this compound molecule to enhance non-covalent interactions within the target's active site, thereby increasing specificity and reducing its general reactivity with cellular thiols. Such efforts could lead to the development of novel therapeutics for a range of diseases where cysteine proteases play a critical role.
References
- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen, disulfiram, carmofur, PX-12, tideglusib, and shikonin are non-specific promiscuous SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Ebsulfur's role in inhibiting SARS-CoV-2 main protease (Mpro)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, has emerged as a prime target for drug development. This technical guide provides a comprehensive overview of the role of ebsulfur and its analogs as potent covalent inhibitors of Mpro. We delve into the mechanism of action, present key quantitative data on inhibitory potency, and provide detailed experimental protocols for the characterization of these inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel anti-coronaviral agents.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle. It is responsible for the cleavage of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. The unique cleavage specificity of Mpro, which is not present in human proteases, makes it an attractive target for the development of specific antiviral drugs with a potentially high therapeutic index.
Ebselen, an organoselenium compound, was identified as a potent inhibitor of SARS-CoV-2 Mpro. Building on this, its sulfur analog, this compound, and related derivatives have been investigated as a promising scaffold for the development of covalent inhibitors against this critical viral enzyme.[1]
Mechanism of Covalent Inhibition
This compound and its derivatives act as covalent, irreversible inhibitors of the SARS-CoV-2 Mpro. The inhibitory mechanism involves the formation of a disulfide bond between the sulfur atom of the inhibitor and the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, thereby halting the viral replication process. Molecular docking studies and various biochemical assays have substantiated this mechanism of action.[1][2]
Figure 1: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by this compound.
Quantitative Inhibitory Activity
A series of this compound analogs have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 Mpro. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The data presented below summarizes the inhibitory activities of key this compound derivatives.
| Compound ID | Modification | Mpro IC50 (µM) | Mpro Ki (µM) | Reference |
| This compound | Core Scaffold | ~0.13 - 0.41 | Not Reported | [3][4] |
| Analog 2k | Furane substituent | 0.11 | 0.078 | [1][2] |
| Ebselen Analog 1i | Furane substituent | 0.074 | 0.031 | [1][2] |
| Other Analogs | Various | 0.074 - 0.91 | Not Reported | [1][2] |
Experimental Protocols
The identification and characterization of this compound and its analogs as Mpro inhibitors involve a series of biochemical and biophysical experiments. The following are detailed protocols for the key assays.
Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination
This assay is a widely used method for high-throughput screening and determination of the inhibitory potency of compounds against Mpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.
-
Recombinant SARS-CoV-2 Mpro: Purified and stored at -80°C.
-
FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Stock solution prepared in DMSO.
-
Test Compounds (this compound analogs): Stock solutions prepared in DMSO.
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (a known Mpro inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant SARS-CoV-2 Mpro to each well (except for the no-enzyme control) to a final concentration of approximately 0.2-0.5 µM.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells to a final concentration of 10-20 µM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., 340 nm excitation and 490 nm emission for EDANS).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Mass spectrometry is employed to confirm the covalent binding of this compound analogs to Mpro and to identify the site of modification.
Principle: By measuring the mass of the intact protein before and after incubation with the inhibitor, the formation of a covalent adduct can be detected as a mass shift corresponding to the molecular weight of the inhibitor. Tandem mass spectrometry (MS/MS) of proteolytic digests of the modified protein can then pinpoint the exact amino acid residue that has been modified.
Materials:
-
Purified SARS-CoV-2 Mpro.
-
This compound analog.
-
Incubation Buffer: e.g., 20 mM HEPES pH 7.5, 50 mM NaCl.
-
Mass Spectrometer: High-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Proteolytic enzyme: e.g., Trypsin.
-
Reagents for protein digestion and sample preparation for MS.
Procedure:
-
Incubate purified Mpro (e.g., 1-5 µM) with an excess of the this compound analog (e.g., 10-50 µM) in the incubation buffer at room temperature for a defined period (e.g., 1-4 hours).
-
For intact protein analysis, desalt the protein-inhibitor mixture and analyze by LC-MS to determine the mass of the protein. A mass increase corresponding to the mass of the inhibitor confirms covalent binding.
-
For peptide mapping, denature, reduce, alkylate, and digest the protein-inhibitor complex with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the Mpro protein sequence, including a variable modification on cysteine residues corresponding to the mass of the this compound analog.
-
Identification of a peptide containing Cys145 with the expected mass modification confirms the site of covalent adduction.
X-ray Crystallography for Structural Characterization of the Inhibitor-Mpro Complex
X-ray crystallography provides high-resolution structural information on how the this compound analog binds to the Mpro active site.
Principle: By obtaining a crystal of the Mpro in complex with the inhibitor and diffracting X-rays through it, an electron density map can be generated, which allows for the determination of the three-dimensional structure of the complex at atomic resolution.
Materials:
-
Highly purified and concentrated SARS-CoV-2 Mpro.
-
This compound analog.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (synchrotron or in-house source).
Procedure:
-
Purify SARS-CoV-2 Mpro to a high degree of homogeneity.
-
Set up crystallization trials of Mpro in the presence of the this compound analog. This can be done by co-crystallization (inhibitor present during crystal growth) or by soaking the inhibitor into pre-formed apo-Mpro crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure as a search model.
-
Refine the structure and model the inhibitor into the electron density observed in the active site.
-
The final structure will reveal the precise covalent linkage between the inhibitor and Cys145 and the network of non-covalent interactions that contribute to binding.
Experimental and Drug Discovery Workflow
The discovery and development of this compound-based Mpro inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Figure 2: General workflow for the discovery and development of this compound-based Mpro inhibitors.
Conclusion
This compound and its derivatives represent a promising class of covalent inhibitors targeting the SARS-CoV-2 main protease. Their potent inhibitory activity, coupled with a well-defined mechanism of action, makes them attractive candidates for further development as anti-COVID-19 therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this and other classes of Mpro inhibitors. Further structure-activity relationship studies and preclinical evaluations are warranted to advance these compounds towards clinical applications.
References
- 1. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
Ebsulfur: A Bioactive Benzisothiazolinone at the Forefront of Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a sulfur-containing heterocyclic compound belonging to the benzisothiazolinone class, has emerged as a molecule of significant interest in the field of drug discovery. Initially investigated as a sulfur analog of the organoselenium compound Ebselen, this compound has demonstrated a broad spectrum of biological activities, including potent antiviral, antibacterial, antifungal, and antiparasitic properties. Its mechanism of action, primarily centered on the covalent modification of cysteine residues in key pathogenic enzymes, positions it as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, with a focus on its potential as a bioactive agent.
Core Bioactivity and Mechanism of Action
This compound's bioactivity stems from the electrophilic nature of the sulfur atom within its benzisothiazolinone ring. This allows it to react with nucleophilic cysteine residues in the active sites of various enzymes, leading to their irreversible inhibition. This covalent binding mechanism is central to its therapeutic potential.
Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)
A significant focus of this compound research has been its potent inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. This compound acts as a covalent inhibitor, forming a disulfide bond with the catalytic cysteine (Cys145) in the Mpro active site. This modification blocks the enzyme's ability to process viral polyproteins, thereby halting the viral life cycle.
dot
Caption: Inhibition of SARS-CoV-2 Mpro by this compound.
Antimicrobial and Antiparasitic Activity: Targeting Thiol-Dependent Systems
This compound's broader antimicrobial and antiparasitic effects are largely attributed to its interaction with thiol-dependent antioxidant systems in pathogens, such as the thioredoxin (Trx) and glutathione (GSH) systems. By reacting with key cysteine-containing enzymes like thioredoxin reductase, this compound disrupts the pathogen's ability to mitigate oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. For instance, this compound has been shown to inhibit Trypanosoma brucei hexokinase 1, a crucial enzyme in the parasite's energy metabolism, through covalent modification of a catalytic cysteine residue.
dot
Caption: Antimicrobial Mechanism of this compound via Oxidative Stress.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data for this compound and its closely related analog, Ebselen, against various biological targets.
Table 1: Antiviral Activity against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| This compound (2k derivative) | SARS-CoV-2 Mpro | FRET | 0.11 | 0.078 | [1][2] |
| Ebselen | SARS-CoV-2 Mpro | FRET | 0.67 | 2 | [2] |
| Ebselen derivative (1i) | SARS-CoV-2 Mpro | FRET | 0.074 | 0.031 | [1][2] |
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Organism/Target | Activity | MIC/IC50 (µM) | Reference |
| This compound Analogues | Staphylococcus aureus (MRSA) | Antibacterial | 1 - 7.8 (MIC) | [3] |
| This compound Analogues | Candida albicans | Antifungal | Not specified | [4] |
| This compound Analogues | Cryptococcus neoformans | Antifungal | Not specified | [4] |
| This compound | Trypanosoma brucei hexokinase 1 (TbHK1) | Antiparasitic | 2.0 ± 0.5 (IC50) | [5] |
| Ebselen | Trypanosoma brucei hexokinase 1 (TbHK1) | Antiparasitic | 0.05 ± 0.03 (IC50) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the characterization of this compound.
Synthesis of this compound (2-phenyl-1,2-benzisothiazol-3(2H)-one)
The synthesis of the this compound scaffold can be achieved through a copper-catalyzed reaction.
dot
Caption: General Synthesis Workflow for this compound.
Protocol Outline:
-
Amide Formation: Start with the appropriate acyl chloride and a primary amine to form the corresponding amide.
-
Cyclization: The amide undergoes a copper-mediated oxidative sulfur insertion and ring closure.
-
Reagents: Copper(I) iodide (CuI), 1,10-phenanthroline, elemental sulfur (S8), and a base such as potassium carbonate (K2CO3).
-
Solvent: Dimethylformamide (DMF).
-
Conditions: The reaction mixture is heated to facilitate the cyclization.
-
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This high-throughput assay is used to screen for inhibitors of the main protease.
Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (including this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of Mpro and the FRET substrate in assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the Mpro solution to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for EDANS).
-
Calculate the percentage of inhibition based on the fluorescence signal relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Covalent Inhibition Mechanism
To confirm the covalent and irreversible nature of inhibition, several assays are employed.
1. Jump Dilution Assay:
Principle: This assay distinguishes between reversible and irreversible inhibitors by rapidly diluting a pre-formed enzyme-inhibitor complex. For an irreversible inhibitor like this compound, the enzyme activity will not recover upon dilution.
Procedure:
-
Incubate a concentrated solution of Mpro with a saturating concentration of this compound to allow for covalent bond formation.
-
Rapidly dilute the enzyme-inhibitor complex into the assay buffer containing the FRET substrate.
-
Monitor the enzyme activity over time. A lack of recovery of enzyme activity indicates irreversible inhibition.
2. Fluorescent Labeling:
Principle: This method directly visualizes the covalent binding of a probe to the enzyme.
Procedure:
-
Synthesize a fluorescently tagged version of this compound or use a general cysteine-reactive fluorescent probe.
-
Incubate Mpro with the fluorescent probe.
-
Separate the protein from the unbound probe using techniques like SDS-PAGE.
-
Visualize the labeled protein using a fluorescence scanner. The presence of a fluorescent band corresponding to the molecular weight of Mpro confirms covalent modification.
Conclusion and Future Directions
This compound has demonstrated significant promise as a bioactive benzisothiazolinone with a versatile range of therapeutic applications. Its covalent mechanism of action offers the potential for high potency and prolonged duration of effect. The data presented in this guide highlight its strong activity against SARS-CoV-2 and various microbial pathogens.
Future research should focus on:
-
Optimizing Selectivity: Modifying the this compound scaffold to enhance its selectivity for specific pathogenic enzymes over host enzymes to minimize potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive animal studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its derivatives.
-
Exploring a Broader Range of Targets: Investigating the activity of this compound against other cysteine-dependent enzymes involved in various diseases.
The continued exploration of this compound and its analogs holds great potential for the development of next-generation therapeutics to address unmet medical needs in infectious diseases and beyond.
References
- 1. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Ebsulfur's Interaction with the Thioredoxin Reductase System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a sulfur analog of the well-characterized organoselenium compound ebselen, has emerged as a molecule of significant interest in the field of redox biology and drug development. Its interaction with the thioredoxin reductase (TrxR) system is multifaceted and species-dependent, exhibiting inhibitory activity against certain parasitic enzymes while acting as a substrate for others. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's interaction with the thioredoxin and related reductase systems, with a focus on its potent inhibition of trypanothione reductase, its contrasting role in bacterial systems, and its potential implications for drug discovery.
Mechanism of Action: A Tale of Two Reductases
The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR), is a crucial cellular antioxidant and redox-regulating system.[1][2] In some organisms, like trypanosomes, a related system involving trypanothione and trypanothione reductase (TryR) fulfills a similar role.[3][4] this compound's interaction with these systems is highly specific.
Inhibition of Trypanothione Reductase (TryR)
This compound is a potent and irreversible inhibitor of trypanothione reductase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[3][5] This inhibition is a key mechanism behind this compound's trypanocidal activity. The process is NADPH-dependent and leads to the formation of a stable complex with the enzyme, causing its oxidation and inactivation.[3][5] The disruption of the trypanothione system hampers the parasite's ability to detoxify reactive oxygen species (ROS), leading to a buildup of oxidative stress and ultimately, programmed cell death.[3][5]
Interaction with Bacterial Thioredoxin Reductase
In contrast to its effect on TryR, this compound acts as a substrate for the thioredoxin reductase of Escherichia coli.[6] This is in stark contrast to its selenium-containing analog, ebselen, which is a competitive inhibitor of E. coli TrxR with a Ki of 0.52 ± 0.13 μM.[2][6] This differential activity highlights the subtle but critical structural and mechanistic differences between the bacterial TrxR and parasitic TryR systems. While this compound itself may not be an effective inhibitor of E. coli TrxR, it has been shown to be bactericidal for glutathione-negative pathogens like Helicobacter pylori.[2]
Interaction with Mammalian Thioredoxin Reductase
The interaction of this compound with mammalian thioredoxin reductase is less definitively characterized. It has been suggested that a selenosulfide-like bond (in this case, a thiosulfide bond) may form between mammalian TrxR and this compound.[6] However, studies on ebselen have shown that it is an excellent substrate for mammalian TrxR and does not inhibit the enzyme.[1][7] Given the structural similarity, it is plausible that this compound also acts as a substrate rather than an inhibitor for mammalian TrxR, which would contribute to its favorable selectivity index for parasites over mammalian cells.[5]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound and its analog ebselen with various reductase systems.
| Compound | Enzyme/Organism | IC50 | Ki | MIC | Reference(s) |
| This compound | Trypanosoma brucei (TryR) | 61-293 nM | - | - | [3] |
| This compound | Helicobacter pylori | - | - | 0.39 µg/mL | [2] |
| Ebselen | Escherichia coli (TrxR) | - | 0.52 ± 0.13 µM | - | [2][6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the thioredoxin reductase system.
Trypanothione Reductase (TryR) Inhibition Assay (DTNB Reduction Method)
This assay measures the activity of TryR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by trypanothione, which is kept in its reduced state by TryR and NADPH.
Materials:
-
Recombinant TryR from T. brucei
-
This compound (dissolved in DMSO)
-
NADPH
-
Trypanothione disulfide (T(S)₂)
-
DTNB
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, TryR (e.g., 20 nM), and various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between this compound and TryR.
-
Add T(S)₂ (e.g., 6 µM) and DTNB (e.g., 100 µM) to the wells.
-
Initiate the reaction by adding NADPH (e.g., 150 µM).
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., for 15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the TryR activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Reactive Oxygen Species (ROS) Measurement
This protocol describes the use of a fluorescent probe to measure the intracellular accumulation of ROS in Trypanosoma brucei following treatment with this compound.
Materials:
-
T. brucei bloodstream forms
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture T. brucei to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-3 hours).
-
Wash the cells with PBS and resuspend them in PBS containing H2DCFDA (e.g., 10 µM).
-
Incubate the cells in the dark at 37°C for 30 minutes to allow for the probe to be taken up and deacetylated.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (e.g., 488 nm excitation, 525 nm emission).
-
Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.
Mass Spectrometry Analysis of this compound-TryR Interaction
This method is used to confirm the covalent binding of this compound to TryR.
Materials:
-
Recombinant TryR
-
This compound
-
NADPH
-
Tris-HCl buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin
-
Mass spectrometer (e.g., LC-ESI-MS/MS)
Procedure:
-
Incubate purified TryR (e.g., 1 µM) with an excess of this compound (e.g., 50 µM) in the presence of NADPH (e.g., 100 µM) in Tris-HCl buffer at room temperature for 30 minutes.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-ESI-MS/MS.
-
Search the MS/MS data against the TryR sequence to identify peptides. Look for a mass shift on cysteine-containing peptides corresponding to the mass of this compound, which would indicate covalent modification.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of Trypanothione Reductase Inhibition by this compound.
Figure 2: Workflow for Trypanothione Reductase Inhibition Assay.
Figure 3: Differential Interaction of this compound with Reductase Systems.
Conclusion
This compound demonstrates a fascinating and highly specific interaction with the thioredoxin and trypanothione reductase systems. Its potent and irreversible inhibition of T. brucei TryR, leading to a cascade of oxidative stress and cell death, positions it as a promising lead compound for the development of novel anti-trypanosomal drugs. The contrasting behavior of this compound as a substrate for bacterial TrxR underscores the potential for developing species-specific inhibitors that target these essential redox systems. Further research to fully elucidate the kinetic parameters of this compound with a broader range of bacterial and mammalian reductases will be crucial for a comprehensive understanding of its pharmacological profile and for advancing its potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the intricate world of redox biology and developing next-generation therapeutics.
References
- 1. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Characterization of a Thioredoxin-Thioredoxin Reductase System from the Hyperthermophilic Bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determining Ebsulfur IC50 Values Using a FRET-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ebsulfur, an organosulfur compound analogous to the organoselenium compound Ebselen, has emerged as a promising scaffold for the development of inhibitors targeting a variety of enzymes, particularly those with a reactive cysteine in their active site.[1] Its mechanism often involves the formation of a covalent bond with the target enzyme, leading to potent and often irreversible inhibition.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of this compound and its derivatives.
This document provides a detailed protocol for determining the IC50 value of this compound against a target enzyme using a Förster Resonance Energy Transfer (FRET)-based assay. FRET is a sensitive technique that allows for the real-time monitoring of enzymatic activity by measuring the energy transfer between two fluorophores.[4][5] In a typical protease assay, a peptide substrate is labeled with a FRET donor and an acceptor (quencher). Upon cleavage of the substrate by the enzyme, the donor and acceptor are separated, leading to an increase in the donor's fluorescence, which can be measured to determine the reaction rate.[6][7]
Principle of the FRET-Based Inhibition Assay
The FRET-based assay for determining this compound's IC50 value relies on measuring the enzymatic activity at various inhibitor concentrations. The core principle involves a FRET-labeled substrate, an enzyme of interest, and the inhibitor, this compound.
Initially, the FRET substrate, which contains a recognition sequence for the target enzyme, holds a donor fluorophore and an acceptor (quencher) in close proximity. In this state, the energy from the excited donor is non-radiatively transferred to the acceptor, resulting in low fluorescence emission from the donor. When the enzyme cleaves the substrate, the donor and acceptor are separated, disrupting FRET and causing a measurable increase in the donor's fluorescence signal. The rate of this fluorescence increase is directly proportional to the enzyme's activity. By introducing this compound, which inhibits the enzyme, the rate of substrate cleavage decreases, resulting in a lower rate of fluorescence increase. The IC50 value is the concentration of this compound that reduces the enzyme's activity by 50%.
Figure 1: Principle of the FRET-based enzyme inhibition assay.
Materials and Reagents
This section provides a general list of materials and reagents. Specific buffer components and substrate sequences will be dependent on the target enzyme.
| Reagent/Material | Example Specification |
| Target Enzyme | Purified enzyme of interest (e.g., SARS-CoV-2 Mpro) |
| FRET Substrate | Custom synthesized peptide with appropriate cleavage site, donor, and acceptor fluorophores (e.g., Mca/Dnp, 5-FAM/QXL® 520)[8][9] |
| Inhibitor | This compound, high purity |
| Assay Buffer | Buffer optimal for enzyme activity (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3) |
| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), if required for enzyme activity |
| Solvent | Dimethyl sulfoxide (DMSO), for dissolving this compound |
| Microplates | Black, 96- or 384-well, low-volume, non-binding surface |
| Plate Reader | Fluorescence plate reader with appropriate excitation and emission filters for the chosen FRET pair |
| Data Analysis Software | GraphPad Prism or equivalent software for non-linear regression analysis |
Experimental Protocols
Preliminary Assay Optimization
Before determining the IC50 of this compound, it is crucial to optimize the assay conditions.
A. Determination of Optimal Enzyme Concentration:
-
Prepare a serial dilution of the target enzyme in assay buffer.
-
Add a fixed, excess concentration of the FRET substrate to each well of a microplate.
-
Add the different enzyme concentrations to the wells to initiate the reaction.
-
Monitor the fluorescence increase over time (kinetic read) at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction velocity (linear phase of the fluorescence curve) against the enzyme concentration.
-
Select an enzyme concentration that gives a robust signal and is in the linear range of the velocity vs. concentration plot.
B. Determination of Substrate Michaelis-Menten Constant (Km):
-
Using the optimal enzyme concentration determined above, prepare serial dilutions of the FRET substrate.
-
Add the enzyme to each substrate concentration.
-
Measure the initial reaction velocities.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
-
For subsequent inhibition assays, use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.
This compound IC50 Determination Protocol
This protocol assumes that this compound acts as a covalent inhibitor, which often requires a pre-incubation step for the inhibitor to react with the enzyme.
Figure 2: Experimental workflow for this compound IC50 determination.
Step-by-Step Procedure:
-
Prepare this compound Stock and Serial Dilutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Design the plate layout to include:
-
Blank wells: Assay buffer only.
-
Negative control (0% inhibition): Enzyme + Substrate + DMSO (no inhibitor).
-
Positive control (100% inhibition): Substrate + DMSO (no enzyme).
-
Test wells: Enzyme + Substrate + varying concentrations of this compound.
-
-
Perform all measurements in triplicate.
-
-
Pre-incubation of Enzyme and Inhibitor:
-
Add the diluted this compound solutions (and DMSO for the negative control) to the appropriate wells of the 96-well plate.
-
Add the optimized concentration of the target enzyme to these wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent reaction between this compound and the enzyme's cysteine residue(s).
-
-
Initiate and Monitor the Reaction:
-
Prepare the FRET substrate solution in assay buffer at a concentration at or below its Km.
-
To start the reaction, add the FRET substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the pre-determined excitation and emission wavelengths for the donor fluorophore.
-
Data Presentation and Analysis
Raw Data and Initial Velocity Calculation
The primary output from the plate reader will be fluorescence units (RFU) over time for each well.
-
For each concentration of this compound, plot RFU versus time.
-
Identify the initial linear portion of each curve.
-
Calculate the slope of this linear portion to determine the initial reaction velocity (V₀) in RFU/minute.
Data Normalization and IC50 Calculation
-
Calculate Percent Inhibition: Normalize the data using the initial velocities from the control wells:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) where:
-
V_inhibitor is the velocity in the presence of this compound.
-
V_no_enzyme is the velocity of the positive control (background).
-
V_no_inhibitor is the velocity of the negative control (100% activity).
-
-
-
Non-linear Regression:
-
Plot the calculated % Inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Use a data analysis program like GraphPad Prism to fit the data to a non-linear regression model. The recommended model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[8]
-
The software will calculate the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition.
-
Example Data Table
The processed data should be organized into a clear table before plotting.
| [this compound] (µM) | log[this compound] | Average Velocity (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 0.01 | -2.00 | 450 | 10 |
| 0.1 | -1.00 | 300 | 40 |
| 0.5 | -0.30 | 255 | 49 |
| 1 | 0.00 | 200 | 60 |
| 10 | 1.00 | 75 | 85 |
| 100 | 2.00 | 55 | 99 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compounds or plate; substrate degradation. | Use black-walled plates. Check for compound fluorescence at assay wavelengths. Ensure substrate is stored properly and protected from light.[10] |
| Low signal-to-background ratio | Enzyme concentration too low; incorrect filter settings; insufficient incubation time. | Re-optimize enzyme concentration. Verify plate reader's excitation/emission filters. Increase reaction time.[11] |
| Inconsistent replicates | Pipetting errors; compound precipitation; protein aggregation. | Use calibrated pipettes. Ensure this compound is fully dissolved in DMSO before dilution in aqueous buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[12] |
| No inhibition observed | This compound is not an inhibitor for the target; enzyme is inactive; incorrect assay conditions. | Verify enzyme activity with a known control inhibitor. Confirm the presence of a reactive cysteine in the target enzyme. Check assay buffer pH and composition. |
Conclusion
This FRET-based assay provides a robust and sensitive method for determining the IC50 value of this compound against susceptible enzymes. Careful optimization of assay parameters and precise data analysis are essential for obtaining accurate and reproducible results. The detailed protocol and data analysis guide presented here offer a comprehensive framework for researchers to characterize the inhibitory potency of this compound and its derivatives, aiding in the drug discovery and development process.
References
- 1. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Se-S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by Ebselen-like Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 9. eurogentec.com [eurogentec.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application of Molecular Docking to Elucidate Ebsulfur-Protein Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a sulfur analog of the organoselenium compound ebselen, has emerged as a promising scaffold in drug discovery, exhibiting a wide range of biological activities, including antiviral and antiparasitic effects. The therapeutic potential of this compound and its derivatives is often attributed to their ability to covalently interact with cysteine residues in target proteins, thereby modulating their function. Molecular docking has become an indispensable computational tool to predict and analyze the binding modes of this compound-based compounds with their protein targets at an atomic level. This information is crucial for understanding their mechanism of action, guiding lead optimization, and designing novel therapeutic agents with enhanced potency and selectivity.
These application notes provide a comprehensive overview of the use of molecular docking to study this compound-protein interactions, complete with detailed protocols and quantitative data to facilitate further research in this area.
Data Presentation: Quantitative Analysis of this compound and Derivative Potency
Molecular docking studies, in conjunction with experimental assays, have provided valuable quantitative data on the inhibitory effects of this compound and its derivatives against various protein targets. The following table summarizes key findings from the literature, focusing on the inhibition of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.
| Compound ID | Target Protein | Assay Type | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| This compound Analog (2k) | SARS-CoV-2 Mpro | FRET | 0.11 | -5.34 | Cys145 (covalent), Met165, Arg188, Asp187, Met49 | [1] |
| Ebselen Analog (1i) | SARS-CoV-2 Mpro | FRET | 0.074 | Not Reported | Not Reported | [1] |
| Ebselen | SARS-CoV-2 Mpro | FRET | 0.41 | Not Reported | Not Reported | [2] |
| This compound Derivatives | SARS-CoV-2 Mpro | FRET | 0.074 - 0.91 | Not Reported | Not Reported | [1] |
| Ebselen Derivatives | SARS-CoV-2 Mpro | FRET/HPLC | 0.07 - 0.38 | Not Reported | His41, Ser46, Thr25 | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Binding energy, calculated from docking simulations, represents the strength of the interaction between a ligand and a protein. A lower IC50 value and a more negative binding energy generally indicate a more potent inhibitor.
Experimental Protocols
Protocol 1: Covalent Molecular Docking of this compound Derivatives to SARS-CoV-2 Mpro
This protocol outlines the steps for performing covalent molecular docking of an this compound derivative to the active site of SARS-CoV-2 Mpro, specifically targeting the catalytic Cys145 residue. This protocol is adapted from methodologies used for ebselen and other covalent inhibitors.[3][4][5]
1. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB ID: 6LU7).
-
Pre-processing:
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file using software like UCSF Chimera or BIOVIA Discovery Studio.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes using a force field such as AMBER.
-
Save the prepared protein structure in PDBQT format for use with AutoDock Vina.
-
2. Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw and save it as a MOL or SDF file.
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand using a force field like MMFF94.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
3. Covalent Docking Simulation using AutoDock Vina
-
Define the Covalent Bond:
-
In this protocol, we will model a covalent bond between the sulfur atom of the this compound derivative and the sulfur atom of the Cys145 residue in Mpro.
-
This is typically achieved by defining a "flexible side chain" for the Cys145 residue and specifying the covalent attachment point on the ligand.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of Mpro, ensuring it is large enough to allow the ligand to sample different binding poses. The center of the grid should be the catalytic dyad (Cys145 and His41).
-
-
Docking Parameter Setup:
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 or higher is recommended).
-
Specify the protein and ligand PDBQT files.
-
Define the output file for the docked poses.
-
-
Run the Docking Simulation: Execute the AutoDock Vina command.
4. Post-Docking Analysis
-
Visualize Docked Poses: Analyze the predicted binding poses using visualization software like UCSF Chimera or PyMOL.
-
Analyze Interactions: Identify the key interactions (covalent bond, hydrogen bonds, hydrophobic interactions, etc.) between the this compound derivative and the protein residues.
-
Evaluate Binding Affinity: The docking score provided by AutoDock Vina gives an estimate of the binding affinity.
-
Covalent Bond Geometry: Verify that the geometry of the formed covalent bond is reasonable.
Mandatory Visualization
Signaling Pathways
Ebselen, the selenium analog of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Given their structural similarity, it is plausible that this compound exerts its effects through similar mechanisms.[6][7][8]
Caption: this compound/Ebselen can activate the MAPK/ERK signaling pathway.
Caption: this compound/Ebselen can inhibit the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for identifying and characterizing covalent inhibitors like this compound using molecular docking and experimental validation.[9][10]
Caption: Workflow for covalent inhibitor discovery and optimization.
References
- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen inhibits tumor necrosis factor-alpha-induced c-Jun N-terminal kinase activation and adhesion molecule expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzyme Kinetics Analysis of Mpro Inhibition by Ebsulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, processing viral polyproteins into functional units.[1] This role makes it a prime target for antiviral drug development, as its inhibition can effectively block the viral life cycle.[1] Ebsulfur, a sulfur analog of the organoselenium compound Ebselen, has emerged as a potent inhibitor of SARS-CoV-2 Mpro.[2][3] This document provides a detailed analysis of the enzyme kinetics of Mpro inhibition by this compound, including its mechanism of action, key quantitative data, and comprehensive protocols for its evaluation in biochemical and cellular assays.
Mechanism of Mpro Inhibition by this compound
This compound acts as a covalent, irreversible inhibitor of SARS-CoV-2 Mpro.[2][4] The inhibitory mechanism targets the catalytic dyad of the enzyme, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[5] The process involves the formation of a covalent bond between the sulfur atom of this compound and the sulfur atom of the Cys145 residue in the enzyme's active site.[2] This covalent modification blocks the active site, preventing the substrate from binding and thus inhibiting the protease's catalytic activity. Molecular docking studies suggest that this compound analog 2k forms an S-S bond with Cys145.[2] The inhibitory activity of this compound and Ebselen can be diminished by the presence of reducing agents like dithiothreitol (DTT), which suggests they are promiscuous cysteine protease inhibitors.[2][6]
References
- 1. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dlsu.edu.ph [dlsu.edu.ph]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Ebsulfur Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebsulfur, a sulfur analogue of the organoselenium compound ebselen, represents a promising scaffold for the development of therapeutic agents. Like ebselen, this compound and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The mechanism of action often involves the covalent modification of cysteine residues within key microbial or viral enzymes.[3] This document provides detailed protocols for the synthesis of this compound analogues to facilitate structure-activity relationship (SAR) studies and for their subsequent biological evaluation.
Introduction
Ebselen has undergone clinical trials for various indications and is known for its antioxidant and anti-inflammatory properties.[4] Its sulfur analogue, this compound (2-phenyl-1,2-benzisothiazol-3(2H)-one), offers a synthetically accessible alternative with a distinct pharmacological profile.[1] The core benzisothiazolinone scaffold can be readily modified, allowing for the systematic exploration of how different substituents impact biological activity.[1] Such SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This application note outlines a general two-step synthetic procedure for creating a library of this compound analogues and a detailed protocol for assessing their antibacterial activity.
Synthesis of this compound Analogues
A convenient two-step synthesis allows for the generation of a diverse library of this compound analogues.[1] The general scheme involves the preparation of a common intermediate, 2,2'-dithiobis(benzoyl chloride), followed by condensation with various primary amines to yield the desired N-substituted benzisothiazolones.
Experimental Protocol: Synthesis of N-Aryl this compound Analogues
Procedure A: For Anilines and other Aromatic Amines
-
Synthesis of 2,2'-dithiobis(benzoyl chloride) (Intermediate 1):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2′-dithiodibenzoic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,2'-dithiobis(benzoyl chloride) as a solid. This intermediate can be used in the next step without further purification.
-
-
Synthesis of N-Aryl this compound Analogues (e.g., 2a-o from reference[1]):
-
Dissolve the crude 2,2'-dithiobis(benzoyl chloride) (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired aniline analogue (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the aniline solution to the solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound analogue.[1]
-
Procedure B: For Aliphatic Amines
For less reactive aliphatic amines, where the formation of 2,2′-dithio-dibenzamide byproducts is common, a modified procedure is recommended.[1]
-
Follow the initial condensation step as described in Procedure A.
-
After the initial stirring period, add N-chlorosuccinimide (NCS) to the reaction mixture to facilitate the cyclization to the desired benzisothiazolone.[1]
-
Work-up and purify the product as described in Procedure A.
Biological Evaluation of this compound Analogues
The versatile biological activity of this compound analogues necessitates a range of assays for comprehensive SAR studies. A fundamental and common starting point is the determination of the minimum inhibitory concentration (MIC) against relevant bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microbroth dilution methods for assessing antibacterial activity.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus, MRSA).
-
Inoculate the colony into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Plates:
-
Prepare stock solutions of the synthesized this compound analogues in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of each compound in CAMHB to obtain a range of test concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Include a positive control (a known antibiotic, e.g., vancomycin for MRSA) and a negative control (DMSO vehicle).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The MIC can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Structure-Activity Relationship (SAR) Data
The data generated from the biological evaluation of a library of this compound analogues can be summarized to elucidate SAR. The following table provides an example of how such data could be presented.
| Compound ID | R-Group (Substituent on N-Phenyl Ring) | MIC against MRSA (µg/mL) |
| 2a | H | 4 |
| 2b | 4-F | 2 |
| 2c | 4-Cl | 2 |
| 2d | 4-Br | 1 |
| 2e | 4-I | 1 |
| 2f | 4-CH3 | 8 |
| 2g | 4-OCH3 | >16 |
| 2h | 4-NO2 | 0.5 |
| 3a | Benzyl | 4 |
| 3b | Ethyl | 16 |
This is a hypothetical data table for illustrative purposes.
Mechanism of Action and Relevant Signaling Pathways
This compound and its analogues often exert their biological effects by interacting with cysteine residues in proteins, leading to enzyme inhibition or disruption of redox homeostasis.[5][3] For example, they have been shown to inhibit bacterial thioredoxin reductase, a key enzyme in the thiol-dependent thioredoxin system that is crucial for maintaining the cellular redox environment in many bacteria.[3]
Caption: Inhibition of the bacterial thioredoxin reductase system by this compound analogues.
Experimental and Synthetic Workflow
The process of synthesizing and evaluating this compound analogues for SAR studies can be visualized as a cyclical workflow, where the results of biological testing inform the design of the next generation of compounds.
Caption: Iterative workflow for SAR studies of this compound analogues.
References
- 1. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Confirmation of Covalent Modification by Ebsulfur Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a sulfur analogue of the organoselenium compound Ebselen, has emerged as a promising scaffold for the development of covalent inhibitors targeting cysteine proteases and other proteins implicated in a range of diseases.[1][2] Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency. However, confirming the covalent binding of these compounds to their protein targets is a critical step in the drug discovery and development process. Mass spectrometry (MS) has become an indispensable tool for this purpose, providing definitive evidence of covalent adduct formation and enabling the identification of specific modification sites.[3][4][5] This application note provides detailed protocols for using both intact protein mass spectrometry and peptide-level (bottom-up) proteomics to confirm and characterize the covalent modification of target proteins by this compound.
Principle of Covalent Modification by this compound
This compound and its derivatives are thought to act as electrophilic agents that react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues.[1][2] The reaction results in the formation of a stable thioether bond, covalently attaching the this compound moiety to the protein. This covalent modification can alter the protein's structure and function, leading to the desired therapeutic effect. Mass spectrometry can detect the resulting mass shift in the modified protein or its constituent peptides, providing direct evidence of this covalent interaction.
Below is a diagram illustrating the general mechanism of covalent modification of a cysteine residue by this compound.
Experimental Workflow for Confirmation of Covalent Modification
A typical workflow for investigating the covalent modification of a protein by this compound using mass spectrometry involves several key stages, from initial screening to detailed characterization of the binding site.
Quantitative Data Summary
Mass spectrometry can provide quantitative data on the inhibitory potency and binding characteristics of this compound and its derivatives. The following table summarizes representative data for Ebselen, a closely related analogue, against SARS-CoV-2 Main Protease (Mpro), a cysteine protease.
| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |
| Ebselen | SARS-CoV-2 Mpro | FRET Assay | 0.41 - 0.67 | [3] |
| EB2-7 (Ebselen Derivative) | SARS-CoV-2 Mpro | FRET Assay | 0.07 - 0.38 | [3] |
| Ebselen | SARS-CoV-2 Mpro | Cell-based Antiviral Assay | 4.67 | [6] |
| EB2-7 (Ebselen Derivative) | SARS-CoV-2 Mpro | Cell-based Antiviral Assay | 4.08 | [3] |
Protocols
Protocol 1: Intact Protein Mass Spectrometry for Confirmation of Covalent Adduct Formation
This protocol is designed to rapidly confirm whether this compound forms a covalent adduct with the target protein and to determine the stoichiometry of the binding.
Materials:
-
Purified target protein (1-5 mg/mL) in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5). Avoid non-volatile salts and detergents.
-
This compound stock solution in DMSO.
-
Reaction buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5).
-
Quenching solution (e.g., 1 M DTT).
-
LC-MS grade water, acetonitrile, and formic acid.
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the target protein (final concentration 1-10 µM) and this compound (at various molar excesses, e.g., 1x, 5x, 10x) in the reaction buffer.
-
Include a control sample with the protein and an equivalent volume of DMSO.
-
Incubate at 37°C for a predetermined time (e.g., 1-4 hours). A time-course experiment can also be performed.
-
-
Sample Preparation for LC-MS:
-
If desired, the reaction can be quenched by adding a quenching solution.
-
Desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method suitable for proteins.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
LC Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for eluting the protein of interest (e.g., 5-95% B over 10 minutes).
-
MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Compare the mass of the protein in the this compound-treated sample to the control. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent modification.
-
The presence of peaks corresponding to the protein plus one, two, or more this compound molecules can reveal the stoichiometry of the binding.
-
Protocol 2: Peptide Mapping by LC-MS/MS for Identification of the Modification Site
This protocol is used to identify the specific amino acid residue(s) modified by this compound.
Materials:
-
This compound-modified protein sample from Protocol 1.
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Protease (e.g., Trypsin, proteomics grade).
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Quenching solution (e.g., formic acid).
-
LC-MS grade water, acetonitrile, and formic acid.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the this compound-modified and control protein samples in denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20 minutes. This step is crucial to differentiate between cysteines modified by this compound and unmodified cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to < 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with fragmentation capabilities (e.g., CID, HCD) coupled to a nano-LC system.
-
LC Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60-90 minutes).
-
MS/MS Acquisition: Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) and specify the mass of the this compound adduct as a variable modification on cysteine (and potentially other nucleophilic residues).
-
The identification of a peptide with a mass shift corresponding to the this compound adduct, along with fragment ions (b- and y-ions) that confirm the modification on a specific residue, provides definitive evidence of the binding site.
-
Conclusion
Mass spectrometry is a powerful and versatile tool for confirming the covalent modification of proteins by this compound. Intact protein analysis provides a rapid and straightforward method to verify covalent binding and assess stoichiometry. Subsequent peptide mapping by LC-MS/MS offers high-resolution identification of the specific amino acid residues involved in the interaction. These detailed protocols provide a robust framework for researchers, scientists, and drug development professionals to effectively characterize the mechanism of action of this compound-based covalent inhibitors, thereby accelerating the development of novel therapeutics.
References
- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for QSAR Modeling of Ebsulfur Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and applying Quantitative Structure-Activity Relationship (QSAR) modeling for predicting the biological activity of Ebsulfur derivatives. Detailed protocols for relevant experimental assays are also included to facilitate the generation of robust data for model building and validation.
Introduction to this compound and QSAR Modeling
Ebselen, an organoselenium compound, and its sulfur analog, this compound, have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2] A key mechanism of action for these compounds involves their interaction with cysteine residues in various proteins, leading to the modulation of their function.[3][4] In the context of viral diseases like COVID-19, Ebselen and its derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[5][6][7][8]
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of novel compounds, prioritize candidates for synthesis and testing, and guide the rational design of more effective therapeutic agents.[9][10] Machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), and Artificial Neural Networks (ANN), have been successfully applied to develop predictive QSAR models for Ebselen and this compound derivatives.[5][6]
QSAR Modeling Workflow
The development of a robust QSAR model involves several key steps, from data collection and preparation to model building, validation, and application. A generalized workflow for QSAR modeling of this compound derivatives is depicted below.
Caption: A generalized workflow for QSAR model development.
Quantitative Data for this compound Derivatives
The following table summarizes the inhibitory activity of a selection of Ebselen and this compound derivatives against the SARS-CoV-2 main protease (Mpro). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | Substituent (R) | Target | IC50 (µM) | pIC50 (-logIC50) | Reference |
| Ebselen | Benzo[d][5][10]selenazol-3(2H)-one | Phenyl | SARS-CoV-2 Mpro | 0.67 | 6.17 | [1] |
| This compound | Benzo[d][5][10]thiazol-3(2H)-one | Phenyl | SARS-CoV-2 Mpro | 0.13 | 6.89 | [11] |
| Ebselen Derivatives | ||||||
| 1i | Benzo[d][5][10]selenazol-3(2H)-one | 2-Furyl | SARS-CoV-2 Mpro | 0.074 | 7.13 | [8] |
| 1j | Benzo[d][5][10]selenazol-3(2H)-one | Thiophen-2-yl | SARS-CoV-2 Mpro | 0.67 | 6.17 | [8] |
| This compound Derivatives | ||||||
| 2k | Benzo[d][5][10]thiazol-3(2H)-one | 2-Furyl | SARS-CoV-2 Mpro | 0.11 | 6.96 | [8] |
| 64 | Benzo[d][5][10]thiazol-3(2H)-one | 4-Chlorophenyl | SARS-CoV-2 Mpro | 0.32 | 6.49 | [11] |
| 65 | Benzo[d][5][10]thiazol-3(2H)-one | 4-Bromophenyl | SARS-CoV-2 Mpro | 0.19 | 6.72 | [11] |
| 66 | Benzo[d][5][10]thiazol-3(2H)-one | 4-Iodophenyl | SARS-CoV-2 Mpro | 1.00 | 6.00 | [11] |
| 67 | Benzo[d][5][10]thiazol-3(2H)-one | 4-Nitrophenyl | SARS-CoV-2 Mpro | 0.41 | 6.39 | [11] |
| 68 | 6-Bromo-benzo[d][5][10]thiazol-3(2H)-one | Phenyl | SARS-CoV-2 Mpro | 0.03 | 7.52 | [11] |
| 69 | Benzo[d][5][10]thiazol-3(2H)-one | 4-Bromophenyl (with Br at position 6) | SARS-CoV-2 Mpro | 0.32 | 6.49 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from published procedures.[7][11]
Materials:
-
Substituted 2-aminobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Appropriate amine (R3NH2)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Elemental sulfur (S8)
-
Potassium carbonate (K2CO3)
-
Phenylboronic acid (for Suzuki coupling)
-
Pd(dppf)Cl2 (for Suzuki coupling)
-
1,4-Dioxane
Procedure:
-
Acid Chloride Formation: To a solution of the substituted 2-aminobenzoic acid in CH2Cl2 at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Amide Formation: Cool the reaction mixture to 0 °C and add Et3N followed by the desired amine (R3NH2). Stir at room temperature until the formation of the corresponding amide is complete.
-
Thionation and Cyclization: To a solution of the amide in DMF, add CuI, 1,10-phenanthroline, S8, and K2CO3. Heat the reaction mixture at 110 °C until the cyclization to the this compound core is complete.
-
Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
-
(Optional) Suzuki Coupling: For derivatives with aryl substituents at specific positions, perform a Suzuki coupling reaction using the appropriate boronic acid, a palladium catalyst such as Pd(dppf)Cl2, and a base like K2CO3 in a solvent such as 1,4-dioxane at 80 °C.
Protocol 2: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound derivatives against SARS-CoV-2 Mpro.[8]
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add 0.2 µM of Mpro to the assay buffer containing various concentrations of the test compound (typically ranging from 0 to 100 µM). Incubate at 30 °C for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 20 µM.
-
Fluorescence Measurement: Immediately monitor the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) every 2 seconds for approximately 16 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curve. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound derivatives using a standard cell viability assay.[6]
Materials:
-
Vero E6 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept below 0.5%. Add the diluted compounds to the cells.
-
Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence using a luminometer.
-
CC50 Determination: Calculate the percentage of cell viability for each compound concentration relative to a DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).
Signaling Pathway and Mechanism of Action
Ebselen and its sulfur analogs primarily exert their effects by reacting with nucleophilic cysteine residues in proteins.[3][4] In the case of SARS-CoV-2 Mpro, the selenium or sulfur atom of the inhibitor forms a covalent bond with the catalytic cysteine (Cys145) in the active site, leading to irreversible inhibition of the enzyme's proteolytic activity.[3][8] This prevents the processing of viral polyproteins, thereby halting viral replication.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Beyond direct viral enzyme inhibition, the reactivity of this compound derivatives with cysteine residues suggests potential interactions with various cellular signaling pathways regulated by redox-sensitive proteins. For instance, Ebselen has been shown to modulate the phosphoinositide (PI) signaling pathway and interfere with thioredoxin reductase, an important enzyme in maintaining cellular redox balance.[1][3] Further research is needed to fully elucidate the impact of this compound derivatives on these and other host cell pathways.
References
- 1. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the antiviral inhibitory activity of ebselen and this compound derivatives on SARS-CoV-2 using machine learning-based QSAR, LB-PaCS-MD, and experimental assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ebsulfur Cytotoxicity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a synthetic organosulfur compound, is the sulfur analog of Ebselen. Both compounds are known to be potent inhibitors of enzymes containing cysteine residues.[1] Ebselen has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[2][3] The cytotoxic mechanisms of Ebselen, which are presumed to be similar for this compound, involve the induction of oxidative stress, depletion of intracellular thiols such as glutathione (GSH), and the triggering of apoptotic cell death.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively assess the cytotoxic effects of this compound. The assays described herein are designed to measure key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.
Data Presentation: Cytotoxicity of this compound and its Analog, Ebselen
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ebselen, the selenium analog of this compound, in various cancer cell lines. While direct and comprehensive cytotoxic data for this compound is still emerging, the provided data for Ebselen serves as a valuable reference point due to the structural and mechanistic similarities between the two compounds. One study directly comparing the inhibitory activity of Ebselen and this compound derivatives against the main protease of SARS-CoV-2 demonstrated that this compound analogues exhibit potent inhibitory activity, with IC50 values in the sub-micromolar range, comparable to their Ebselen counterparts.[1]
Table 1: IC50 Values of Ebselen in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | ~12.5 | [2] |
| Calu-6 | Lung Cancer | 24 | ~10 | [2] |
| HPF (Normal) | Lung Fibroblast | 24 | ~20 | [2] |
Table 2: Comparative Inhibitory Activity of Ebselen and this compound Analogues against SARS-CoV-2 Main Protease (Mpro)
| Compound | IC50 (µM) |
| Ebselen analogue 1i | 0.074 |
| This compound analogue 2k | 0.11 |
This data, while not a direct measure of cytotoxicity, indicates the high biochemical potency of this compound compounds.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell lysis, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated with this compound as described in the MTT assay protocol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with this compound
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Caspase-3/7 Activity
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Cells treated with this compound in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA solution
-
Cells treated with this compound
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Measurement of Intracellular Glutathione (GSH) Depletion
This assay quantifies the levels of reduced glutathione, a key intracellular antioxidant.
Materials:
-
GSH/GSSG Assay Kit
-
Cells treated with this compound
-
Deproteinizing agent (e.g., metaphosphoric acid or sulfosalicylic acid)
-
Microplate reader
Procedure:
-
Sample Preparation: After treatment with this compound, harvest the cells and lyse them. Deproteinize the cell lysate according to the assay kit protocol.
-
GSH Detection: Follow the manufacturer's instructions for the colorimetric or fluorometric detection of GSH. This typically involves a reaction that produces a quantifiable colored or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the GSH concentration in the samples based on a standard curve and express it relative to the total protein concentration.
Visualization of Workflows and Signaling Pathways
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Ebsulfur-Induced Reactive Oxygen Species (ROS) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur, a sulfur analog of the organoselenium compound Ebselen, is a promising therapeutic agent with known anti-inflammatory, antioxidant, and anticancer properties. A key aspect of its mechanism of action involves the modulation of intracellular reactive oxygen species (ROS) levels. Understanding and accurately quantifying this compound-induced ROS production is critical for elucidating its therapeutic effects and potential toxicities. These application notes provide detailed methodologies for assessing ROS production induced by this compound, present quantitative data in a structured format, and visualize the associated signaling pathways and experimental workflows.
Key Techniques for ROS Assessment
Several well-established methods can be employed to measure ROS production in response to this compound treatment. The choice of assay depends on the specific type of ROS being investigated and the experimental model.
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay: A general indicator of total intracellular ROS.
-
MitoSOX™ Red Assay: Specifically detects superoxide in the mitochondria of live cells.
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay: Measures the release of hydrogen peroxide (H₂O₂) from cells.
-
Lucigenin-Based Chemiluminescence Assay: Detects superoxide production in cellular systems.
Quantitative Data Summary
The following tables summarize representative quantitative data on ROS production induced by this compound (referred to as Ebselen in the cited studies) in various cell lines. It is important to note that ROS production can be cell-type specific and dependent on the concentration of this compound and the duration of exposure.
Table 1: this compound-Induced Total ROS Production in Yeast Cells (DCF-DA Assay) [1]
| This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in DCF Fluorescence (vs. Control) |
| 5 | 3 | No significant increase |
| 10 | 3 | No significant increase |
| 20 | 3 | Significant increase |
| 30 | 3 | Dramatic increase |
Table 2: this compound-Induced ROS Production in Multiple Myeloma (MM) Cells [2][3]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observation |
| MM.1S | 20 | 24 | Significant increase in ROS |
| MM.1S | 40 | 24 | Further significant increase in ROS |
| U266 | 20 | 24 | Significant increase in ROS |
| U266 | 40 | 24 | Further significant increase in ROS |
Data synthesized from qualitative descriptions of fluorescence intensity changes in FACS analysis.
Signaling Pathways
This compound-induced ROS production triggers downstream signaling cascades that can lead to various cellular outcomes, including apoptosis and activation of stress response pathways.
This compound-Induced Apoptosis Signaling Pathway
This compound-Induced MAPK Signaling Pathway
Experimental Protocols
Experimental Workflow for ROS Detection
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in serum-free medium for the desired time. Include untreated controls and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.
Materials:
-
MitoSOX™ Red reagent (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
This compound
-
Positive control (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on glass coverslips for microscopy or in suspension for flow cytometry.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Probe Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the loading solution and wash the cells three times with warm HBSS.
-
For microscopy, mount the coverslip and visualize using a fluorescence microscope with excitation/emission at ~510/580 nm.
-
For flow cytometry, resuspend the cells in HBSS and analyze using the appropriate channel (e.g., PE).
-
Protocol 3: Measurement of Extracellular H₂O₂ with Amplex™ Red
Principle: Amplex™ Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the stable, highly fluorescent product, resorufin.
Materials:
-
Amplex™ Red/HRP assay kit
-
Krebs-Ringer Phosphate Glucose (KRPG) buffer or similar
-
This compound
-
H₂O₂ standard solutions
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound in a 96-well plate.
-
Assay Reaction:
-
Prepare the Amplex™ Red/HRP working solution according to the manufacturer's instructions.
-
After the desired treatment time with this compound, carefully remove the treatment medium.
-
Add 100 µL of the Amplex™ Red/HRP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced by the cells.
-
Protocol 4: Detection of Superoxide using Lucigenin Chemiluminescence
Principle: Lucigenin (bis-N-methylacridinium nitrate) is a chemiluminescent probe that emits light upon reaction with superoxide anions.
Materials:
-
Lucigenin (5 mM stock in water)
-
HEPES-buffered saline
-
This compound
-
Luminometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in HEPES-buffered saline.
-
Assay Setup:
-
In a luminometer tube or a white 96-well plate, add the cell suspension.
-
Add this compound to the desired final concentration.
-
Add lucigenin to a final concentration of 5-250 µM.
-
-
Measurement:
-
Immediately place the samples in a luminometer and measure the chemiluminescence signal over time.
-
The integrated signal (area under the curve) is proportional to the total amount of superoxide produced.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the role of ROS in the biological activities of this compound. The selection of the appropriate assay and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results. The visualization of the signaling pathways offers a framework for understanding the downstream consequences of this compound-induced ROS production.
References
- 1. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human multiple myeloma cell lines by ebselen via enhancing the endogenous reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocols: Jump Dilution Assays to Confirm Irreversible Inhibition by Ebsulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebsulfur is a sulfur analog of ebselen, a compound known for its diverse biological activities. Like ebselen, this compound is recognized as an irreversible inhibitor of various enzymes, primarily targeting cysteine residues within their active or allosteric sites.[1][2] Irreversible inhibitors form a covalent bond with their target protein, leading to a prolonged and often permanent loss of enzyme function.[1] Distinguishing irreversible from reversible inhibition is a critical step in drug discovery and development. The jump dilution assay is a powerful and straightforward method to unequivocally determine the reversibility of an inhibitor's binding.[3][4] This application note provides a detailed protocol for utilizing the jump dilution assay to confirm the irreversible inhibition mechanism of this compound.
Principle of the Jump Dilution Assay
The jump dilution assay is designed to differentiate between reversible and irreversible inhibitors by rapidly diluting a pre-formed enzyme-inhibitor complex.[3][5]
-
For a reversible inhibitor, the rapid dilution of the complex causes a shift in the binding equilibrium, leading to the dissociation of the inhibitor from the enzyme and a subsequent recovery of enzyme activity.[4]
-
For an irreversible inhibitor, the covalent bond formed between the inhibitor and the enzyme is stable and does not readily dissociate upon dilution.[6] Consequently, there is no significant recovery of enzyme activity, confirming the irreversible nature of the inhibition.[6]
Mechanism of Irreversible Inhibition by this compound
This compound, a benzisothiazolone derivative, acts as a covalent inhibitor.[7] Its mechanism of action involves the nucleophilic attack of a cysteine residue in the target protein on the sulfur atom of the isothiazolone ring. This leads to the opening of the ring and the formation of a stable disulfide bond between this compound and the cysteine residue of the enzyme, thereby irreversibly inactivating it.[6][8] This covalent modification is the basis for its inhibitory activity against enzymes like the main protease (Mpro) of SARS-CoV-2 and Trypanothione Reductase.[3][6]
Experimental Protocols
This section provides detailed protocols for an IC50 determination assay, which is a prerequisite for the jump dilution assay, and the jump dilution assay itself.
Protocol 1: Determination of IC50 of this compound
Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity. This value is essential for designing the jump dilution experiment.
Materials:
-
Purified target enzyme (e.g., SARS-CoV-2 Mpro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme assay buffer (specific to the target enzyme)
-
Substrate for the target enzyme (e.g., a fluorogenic peptide substrate for Mpro)
-
96-well microplates (black, for fluorescence assays)
-
Plate reader capable of kinetic fluorescence measurements
-
DMSO
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of the this compound stock solution in DMSO. A typical starting range for the final assay concentration would be from 100 µM down to 0.1 nM.
-
Prepare a DMSO-only control.
-
-
Enzyme and Inhibitor Pre-incubation (Optional but Recommended for Time-Dependent Inhibitors):
-
In a 96-well plate, add 2 µL of each this compound dilution or DMSO control.
-
Add 48 µL of the enzyme solution (diluted to the desired concentration in assay buffer) to each well.
-
Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the substrate solution (diluted to its Km concentration in assay buffer) to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Enzyme Activity:
-
Immediately place the plate in a plate reader and measure the increase in fluorescence (or other appropriate signal) over time (e.g., every minute for 30 minutes). The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Jump Dilution Assay
Objective: To determine if the inhibition of the target enzyme by this compound is reversible or irreversible.
Materials:
-
Purified target enzyme
-
This compound stock solution
-
Enzyme assay buffer
-
Substrate for the target enzyme
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare Enzyme-Inhibitor Complex:
-
Prepare a concentrated mixture of the target enzyme and this compound. The concentration of this compound should be saturating, typically 10 to 30 times its predetermined IC50 value (e.g., if IC50 is 1 µM, use 10-30 µM this compound).[5][6] The enzyme concentration should also be high (e.g., 100x the final assay concentration).[9]
-
Prepare a control mixture with the enzyme and DMSO.
-
Incubate the mixtures for a sufficient time to allow for complete binding (e.g., 60 minutes) at a controlled temperature.[3]
-
-
Perform the Jump Dilution:
-
Rapidly dilute the enzyme-inhibitor complex and the enzyme-DMSO control 100-fold into a pre-warmed assay buffer containing the substrate at its Km concentration.[3][6] This dilution reduces the concentration of free this compound to a level well below its IC50 (e.g., 0.1 to 0.3 times the IC50), minimizing rebinding.[3][9]
-
-
Monitor Enzyme Activity:
-
Immediately after dilution, monitor the enzyme activity over time using a plate reader.[3]
-
-
Data Analysis and Interpretation:
-
Plot the enzyme activity (reaction rate) over time for both the this compound-treated and the control samples.
-
Irreversible Inhibition (Expected for this compound): There will be no significant recovery of enzyme activity in the this compound-treated sample compared to the control. The activity will remain low throughout the measurement period.[4][6]
-
Reversible Inhibition: A gradual recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme due to the dilution.
-
Data Presentation
The results of the jump dilution assay can be effectively summarized in a table to compare the expected outcomes for reversible and irreversible inhibitors.
| Parameter | Reversible Inhibitor | Irreversible Inhibitor (this compound) |
| Enzyme Activity Post-Dilution | Recovers over time | Remains inhibited |
| Dissociation of E-I Complex | Rapid dissociation | No significant dissociation |
| IC50 Shift with Pre-incubation | No significant shift | Significant shift to a lower IC50 |
Example Quantitative Data: IC50 Shift for an Irreversible Inhibitor
A common characteristic of time-dependent irreversible inhibitors is a shift in the IC50 value with increasing pre-incubation time.
| Pre-incubation Time (min) | IC50 of this compound (µM) | Fold Shift |
| 0 | 5.2 | - |
| 15 | 1.8 | 2.9 |
| 30 | 0.9 | 5.8 |
| 60 | 0.4 | 13.0 |
Note: This is representative data to illustrate the principle of the IC50 shift for an irreversible inhibitor like this compound. A significant increase in the fold shift with pre-incubation time is a strong indicator of time-dependent, irreversible inhibition.[10]
Visualizations
Signaling Pathway of Irreversible Inhibition by this compound
Caption: Mechanism of this compound's irreversible inhibition of a target enzyme.
Experimental Workflow of the Jump Dilution Assay
Caption: Workflow of the jump dilution assay to confirm irreversible inhibition.
Conclusion
The jump dilution assay is an indispensable tool for characterizing the mechanism of action of enzyme inhibitors. For compounds like this compound, which are designed to act as irreversible inhibitors, this assay provides clear and definitive evidence of covalent modification. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently confirm the irreversible nature of this compound and other covalent inhibitors, a crucial step in the preclinical development of novel therapeutics.
References
- 1. Antibacterial Activity of Ebselen [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Application Notes and Protocols for Hemolytic Activity Assay of Ebsulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen, an organoselenium compound, and its analogs, sometimes referred to broadly within the organosulfur/selenium class as "ebsulfur" compounds, are of significant interest in drug development due to their diverse therapeutic properties, including antioxidant and anti-inflammatory activities. However, the evaluation of the toxicological profile of these compounds is a critical step in preclinical studies. One important aspect of this evaluation is the assessment of their hemolytic activity, the ability to rupture red blood cells (erythrocytes). This document provides detailed application notes and protocols for conducting hemolytic activity assays for this compound compounds, presenting quantitative data, and illustrating the underlying mechanisms.
While many organoselenium compounds exhibit protective antioxidant effects, some can act as pro-oxidants, particularly at higher concentrations, leading to cellular damage.[1][2] The pro-oxidant activity of certain organochalcogens can induce oxidative stress in erythrocytes, leading to hemolysis.[1][3][4] This dual nature necessitates a careful evaluation of the hemolytic potential of novel this compound derivatives.
Data Presentation
The following tables summarize the hemolytic activity of various organoselenium and organotellurium compounds, providing a reference for the potential hemolytic effects of this class of molecules. It is important to note that direct hemolytic data for a broad range of "this compound" compounds is not extensively available in the literature; the data presented here is for structurally related organochalcogens.
Table 1: Hemolytic Activity of Organoselenium and Organotellurium Compounds in Human Erythrocytes [1][3]
| Compound | Concentration (µM) | Incubation Time (h) | Hemolysis (%) |
| Control (Vehicle) | - | 6 | < 5 |
| Diphenyl diselenide | 100 | 6 | Increased |
| Dinaphthalen ditelluride | 100 | 6 | Most potent hemolytic effect |
| Diphenyl ditelluride | 100 | 6 | Increased |
| Selenium dioxide | 100 | 6 | Increased |
| Sodium selenite | 100 | 6 | Increased |
Note: "Increased" indicates a statistically significant increase in hemolysis compared to the control, though the exact percentage was not consistently reported in a comparable format across studies. Dinaphthalen ditelluride was identified as the most potent hemolytic agent in the tested series.[1]
Table 2: EC50 Values for Hemolysis Induced by Organochalcogens in Human Erythrocytes [3]
| Compound | EC50 for Hemolysis (µM) |
| Diphenyl selenide | > 100 |
| Diphenyl diselenide | Significantly increased at 100 µM |
| Diphenyl telluride | > 100 |
| Diphenyl ditelluride | Significantly increased at 100 µM |
| (S)-2-amino-1-diselenide-3-methylpropanyl | > 100 |
| Butyl(styryl)telluride | Significantly increased at 100 µM |
| 2-(butyltellurium)furan | > 100 |
Note: EC50 values represent the concentration of the compound that causes 50% hemolysis. For several compounds, the highest tested concentration (100 µM) did not induce 50% hemolysis, indicating lower hemolytic potential under the tested conditions.[3]
Experimental Protocols
This section provides a detailed methodology for assessing the in vitro hemolytic activity of this compound compounds.
Protocol 1: In Vitro Hemolysis Assay
1. Objective: To determine the potential of this compound compounds to induce hemolysis in human or rat erythrocytes.
2. Materials:
-
Freshly collected whole blood (human or rat) with an anticoagulant (e.g., EDTA or sodium citrate).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound compounds to be tested.
-
Vehicle control (e.g., DMSO, ethanol, depending on the solubility of the test compounds).
-
Positive control: Triton X-100 (1% v/v in PBS for 100% hemolysis).
-
Negative control: PBS.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
3. Preparation of Erythrocyte Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 5 volumes of cold PBS.
-
Gently mix and centrifuge again at 1000 x g for 10 minutes at 4°C.
-
Repeat the washing step (3-4 times) until the supernatant is clear.
-
After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
4. Experimental Procedure:
-
Prepare serial dilutions of the this compound compounds in PBS. The final concentration of the vehicle should be consistent across all wells and ideally below 1%.
-
In a 96-well microtiter plate, add 100 µL of the test compound dilutions to triplicate wells.
-
For the positive control, add 100 µL of 1% Triton X-100 to three wells.
-
For the negative control, add 100 µL of PBS (with the same vehicle concentration as the test compounds) to three wells.
-
Add 100 µL of the 2% erythrocyte suspension to all wells.
-
Gently mix the plate and incubate at 37°C for a specified time (e.g., 1, 2, or 4 hours). Incubation time can be optimized based on the compound's properties.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
5. Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the concentration of the this compound compound to determine the HC50 value (the concentration that causes 50% hemolysis).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro hemolytic activity assay.
Proposed Signaling Pathway for Organoselenium-Induced Hemolysis
The hemolytic activity of some organoselenium compounds is thought to be mediated by their pro-oxidant effects, leading to oxidative stress in erythrocytes.[1][3][4]
Caption: Proposed mechanism of organoselenium-induced hemolysis.
References
- 1. Human erythrocyte hemolysis induced by selenium and tellurium compounds increased by GSH or glucose: a possible involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic and genotoxic evaluation of organochalcogens in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ebsulfur Derivatives for Mpro Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of ebsulfur derivatives as selective inhibitors of the main protease (Mpro) of SARS-CoV-2.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives.
Issue 1: High Variability or Poor Reproducibility in Mpro FRET Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: this compound derivatives can have poor aqueous solubility. | 1. Visually inspect assay plates for any signs of precipitation. 2. Decrease the final concentration of the test compound. 3. Increase the DMSO concentration in the final assay buffer (ensure it does not exceed a level that inhibits the enzyme; typically ≤1-2%). 4. Test alternative buffer systems or the addition of non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%). |
| Fluorescence Interference: The compound may be fluorescent at the excitation/emission wavelengths of the FRET substrate. | 1. Run a control experiment with the compound in the assay buffer without the Mpro enzyme to measure background fluorescence. 2. Subtract the background fluorescence from the assay readings. 3. If interference is high, consider using an alternative assay format, such as an HPLC-based or mass spectrometry-based assay.[1][2] |
| Enzyme Instability/Inactivity: Mpro can be prone to aggregation or inactivation. | 1. Ensure the Mpro enzyme is properly purified and stored at the recommended temperature (e.g., -80°C). 2. Include a reducing agent like DTT or TCEP in the assay buffer to maintain the catalytic cysteine in a reduced state, although be aware that DTT can react with ebselen and this compound derivatives, potentially reversing inhibition.[3][4] 3. Run a positive control with a known Mpro inhibitor (e.g., ebselen or a reference compound) to confirm enzyme activity.[5] |
| Inconsistent Pipetting/Dispensing: | 1. Use calibrated pipettes and automated liquid handlers for better precision. 2. Ensure thorough mixing of reagents in the assay plate. |
Issue 2: Difficulty in Confirming Covalent Modification of Mpro by Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Low Stoichiometry of Modification: The compound may only be modifying a small fraction of the protein. | 1. Increase the incubation time of the compound with Mpro. 2. Increase the molar excess of the compound relative to the protein. 3. Optimize the buffer conditions (pH, temperature) to favor the reaction. |
| Instability of the Covalent Adduct: The bond between the this compound derivative and the cysteine residue may not be stable under the mass spectrometry conditions. | 1. Use a denaturing protein-observed mass spectrometry (POMS) approach to quickly assess covalent modification.[6] 2. For intact protein analysis, ensure rapid desalting and analysis to minimize adduct dissociation. 3. For peptide mapping (LC-MS/MS), use appropriate fragmentation techniques (e.g., ETD) that are less likely to break the covalent bond. |
| Multiple Modifications Obscuring Specific Labeling: this compound and ebselen are known to be promiscuous and can react with multiple cysteines on Mpro.[6][7] | 1. Perform peptide mapping to identify all modified cysteine residues. 2. Compare the modification pattern of your derivative with that of a known promiscuous inhibitor like ebselen. 3. To improve selectivity for the active site Cys145, consider structural modifications to the this compound scaffold that introduce interactions with the substrate-binding pockets of Mpro.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives against Mpro?
A1: this compound derivatives act as covalent inhibitors of Mpro. The proposed mechanism involves the deprotonation of the catalytic cysteine (Cys145) by the histidine (His41) in the active site. The resulting thiolate anion then performs a nucleophilic attack on the sulfur atom of the this compound compound, leading to the formation of a covalent disulfide bond (S-S) between the inhibitor and Cys145, thereby inactivating the enzyme.[5][8]
Q2: Why is selectivity an issue with this compound and ebselen derivatives?
A2: The reactivity of the N-S bond in this compound (and the N-Se bond in ebselen) is not specific to the catalytic Cys145 of Mpro. These compounds can react with other accessible cysteine residues on the surface of Mpro and other proteins, as well as with small-molecule thiols like glutathione.[6][7] This promiscuity can lead to off-target effects and potential toxicity, making the improvement of selectivity a key goal in the optimization of these derivatives.[6][7]
Q3: How can the selectivity of this compound derivatives for Mpro be improved?
A3: Improving selectivity involves modifying the this compound scaffold to increase non-covalent interactions with the Mpro active site. By designing derivatives that fit better into the substrate-binding pockets (S1, S2, etc.), the inhibitor can be positioned more favorably for the reaction with Cys145, thus increasing the rate of reaction at the active site relative to other cysteines.[1][6][9] Computational methods like molecular docking can aid in designing such modifications.[1][9]
Q4: What are the typical IC50 values for potent this compound derivatives against Mpro?
A4: Several studies have reported this compound and ebselen derivatives with potent inhibitory activity against Mpro. IC50 values are often in the sub-micromolar to nanomolar range. For instance, some optimized derivatives have shown IC50 values ranging from 0.074 µM to 0.91 µM.[5]
Q5: What experimental assays are commonly used to evaluate this compound derivatives?
A5: The most common primary assay is a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[1][5] This high-throughput assay measures the cleavage of a fluorescent peptide substrate by Mpro. To confirm the mechanism of action and assess covalent modification, mass spectrometry-based assays are frequently employed, including intact protein analysis and peptide mapping (LC-MS/MS).[2][6]
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Ebselen and this compound Derivatives against SARS-CoV-2 Mpro
| Compound | Type | Mpro IC50 (µM) | Reference |
| Ebselen | Ebselen | 0.67 | [2][5] |
| Ebselen derivative 1i | Ebselen | 0.074 | [5] |
| This compound derivative 2k | This compound | 0.11 | [5] |
| Ebselen derivative EB2-7 | Ebselen | 4.08 (antiviral IC50) | [2][10] |
| Ebselen derivative EB2-19 | Ebselen | 0.07 - 0.59 (range) | [2] |
Note: Antiviral IC50 values are from cell-based assays and may not directly correlate with enzymatic IC50 values.
Experimental Protocols
1. Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is adapted from methodologies described in the literature.[1][5]
-
Reagents and Materials:
-
Purified SARS-CoV-2 Mpro enzyme.
-
FRET substrate (e.g., Mca-AVLQSGFR-K(Dnp)-K-NH2).
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.
-
Test compounds (this compound derivatives) dissolved in 100% DMSO.
-
Positive control inhibitor (e.g., ebselen).
-
384-well, black, flat-bottom assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
In the assay plate, add 0.2 µL of the compound dilutions. For controls, add 0.2 µL of DMSO (negative control) or positive control inhibitor.
-
Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and mix.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes using a fluorescent plate reader.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 values by fitting the data to a dose-response curve.
-
2. Protein-Observed Mass Spectrometry (POMS) for Covalent Modification
This protocol provides a general workflow for assessing covalent binding.[6]
-
Incubation:
-
Incubate purified Mpro (~5-10 µM) with the this compound derivative (e.g., 5-10 fold molar excess) in an appropriate buffer (e.g., 20 mM HEPES pH 7.5) at room temperature for a defined period (e.g., 1-4 hours).
-
Include a control sample of Mpro incubated with DMSO.
-
-
Sample Preparation:
-
Stop the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove excess unbound inhibitor and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein by direct infusion into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum over a suitable m/z range to observe the multiply charged ions of the intact protein.
-
Deconvolute the raw spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated Mpro with the DMSO-treated control. An increase in mass corresponding to the molecular weight of the this compound derivative indicates covalent modification.
-
Visualizations
Caption: Covalent inhibition mechanism of Mpro by an this compound derivative.
References
- 1. bioprofile.cn [bioprofile.cn]
- 2. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. dlsu.edu.ph [dlsu.edu.ph]
- 9. researchgate.net [researchgate.net]
- 10. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Ebsulfur synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of Ebsulfur (N-phenyl-1,2-benzisothiazol-3(2H)-one) and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing very low or no formation of the desired this compound product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the primary aspects to investigate:
-
Incomplete Acyl Chloride Formation: If your synthesis involves the conversion of a carboxylic acid to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride), incomplete conversion is a frequent culprit.
-
Troubleshooting:
-
Ensure your chlorinating agent (e.g., oxalyl chloride) has not been hydrolyzed by atmospheric moisture. Use a fresh bottle if in doubt.
-
Use a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid.
-
The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the formation of the acyl chloride.
-
-
-
Poor Amine Nucleophilicity: The amine used in the reaction may not be sufficiently nucleophilic to react with the electrophile.
-
Troubleshooting:
-
If your amine is an aniline derivative with electron-withdrawing groups, its nucleophilicity will be reduced. You may need to use more forcing reaction conditions (higher temperature, longer reaction time).
-
Ensure the amine is not present as a salt (e.g., hydrochloride). The free base is required for the reaction. If it is a salt, it must be neutralized with a suitable base before or during the reaction.
-
-
-
Catalyst Inactivity (for Copper-Catalyzed Reactions): In protocols utilizing a copper catalyst for C-S bond formation, the catalyst's activity is crucial.
-
Troubleshooting:
-
Use a high-purity copper source (e.g., CuI).
-
The choice of ligand, such as 1,10-phenanthroline, can be critical for the catalytic cycle. Ensure the ligand is pure and used in the correct stoichiometry.
-
The oxidation state of the copper catalyst is important. The active species is typically Cu(I). Ensure your reaction conditions do not lead to premature oxidation to the less active Cu(II) state, or that a Cu(II) precatalyst is effectively reduced in situ.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Some C-S coupling reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product decomposition and lower yields.
-
-
Question 2: My reaction seems to work, but the final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
The presence of impurities can complicate purification and lower the overall yield. Common impurities in this compound synthesis include unreacted starting materials and byproducts from side reactions.
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves.
-
Troubleshooting:
-
Adjust the stoichiometry of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.
-
Increase the reaction time or temperature, while monitoring for product degradation.
-
-
-
Side Reactions:
-
Hydrolysis of Acyl Chloride: If an acyl chloride intermediate is used, it can be hydrolyzed back to the carboxylic acid by any moisture present in the reaction.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Homocoupling of Reactants: In copper-catalyzed reactions, side reactions such as the homocoupling of the thiol or the aryl halide can occur.
-
Troubleshooting:
-
Careful control of the reaction temperature and catalyst loading can minimize these side reactions.
-
The choice of ligand can also influence the selectivity of the cross-coupling over homocoupling.
-
-
-
Question 3: I am struggling with the purification of the final this compound product. What are the recommended procedures?
Answer:
Purification of benzisothiazolones like this compound can sometimes be challenging due to their physical properties.
-
Crystallization: This is often the most effective method for purifying solid products.
-
Troubleshooting:
-
Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, ethyl acetate, and toluene.
-
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Troubleshooting:
-
A solvent system of ethyl acetate and hexanes is a good starting point for eluting the product. The polarity can be adjusted based on the TLC analysis of the crude product.
-
-
-
Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities.
-
Procedure: After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water, a mild acid (e.g., dilute HCl) to remove basic impurities, and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following tables summarize the impact of key variables on the yield of related benzisothiazolone syntheses, providing a guide for optimization.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 110 | 12 | High |
| 1,4-Dioxane | 80 | 12 | Moderate |
| Toluene | 110 | 24 | Low |
| Acetonitrile | 80 | 24 | Low |
Note: This data is illustrative and based on typical conditions for related C-S coupling reactions. Optimal conditions for a specific this compound synthesis may vary.
Table 2: Effect of Base on Yield in a Cu-catalyzed Reaction
| Base | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 110 | 12 | High |
| Cs₂CO₃ | 110 | 12 | High |
| Et₃N | 80 | 24 | Moderate to Low |
| None | 110 | 24 | No reaction |
Note: The choice of base is critical and depends on the specific reaction mechanism. Inorganic bases are often effective in copper-catalyzed cross-coupling reactions.
Experimental Protocols
This section provides a detailed, generalized methodology for a common this compound synthesis protocol.
Protocol: Copper-Catalyzed Synthesis of this compound from 2-Halo-N-phenylbenzamide
This protocol describes a copper-catalyzed intramolecular C-S bond formation to yield this compound.
Materials:
-
2-Bromo-N-phenylbenzamide
-
Elemental Sulfur (S₈)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-phenylbenzamide (1.0 mmol), elemental sulfur (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
Strategies to reduce the cytotoxicity of Ebsulfur analogues in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ebsulfur analogues in mammalian cell-based experiments. Our goal is to help you mitigate cytotoxicity and obtain reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound analogues in mammalian cells?
A1: The primary mechanism of cytotoxicity for many this compound analogues is linked to their pro-oxidant activity. These compounds can react with intracellular thiols, particularly glutathione (GSH), leading to the generation of reactive oxygen species (ROS).[1][2] This increase in ROS can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and ultimately trigger apoptotic cell death.[1][2]
Q2: I am observing higher-than-expected cytotoxicity with my this compound analogue. What are the potential causes?
A2: Several factors could contribute to unexpectedly high cytotoxicity:
-
Compound Solubility: Poor solubility can lead to the formation of precipitates that are toxic to cells. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium.
-
Vehicle Concentration: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to many cell lines. Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to oxidative stress. It is advisable to test your compound on a panel of cell lines to understand its cytotoxicity profile.
-
Compound Stability: Degradation of the compound in the culture medium could produce toxic byproducts.
Q3: How can I reduce the off-target effects and cytotoxicity of my this compound analogue?
A3: Several strategies can be employed to minimize off-target effects and cytotoxicity:
-
Structural Modification: Rational drug design can be used to modify the structure of the this compound analogue to improve its selectivity for the intended target and reduce its reactivity with off-target molecules.[3]
-
Formulation Strategies: Encapsulating the compound in delivery systems like liposomes or nanoparticles can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing systemic toxicity.[4]
-
Dose Optimization: Use the lowest effective concentration of the compound to minimize toxicity to mammalian cells.
-
Activation of Cytoprotective Pathways: Pre-treatment of cells with non-toxic concentrations of agents that activate the Nrf2 pathway can enhance the cellular antioxidant defense and mitigate cytotoxicity.
Q4: Can activating the Nrf2 signaling pathway help in reducing the cytotoxicity of this compound analogues?
A4: Yes, activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway can be a protective strategy. Nrf2 is a key regulator of the cellular antioxidant response.[5][6][7] Upon activation by mild oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes.[5][8][9] This bolsters the cell's capacity to neutralize ROS and can thereby reduce the cytotoxicity of this compound analogues.[5]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound Analogue
-
Symptom: Precipitate formation is observed when the compound is added to the cell culture medium.
-
Possible Cause: The compound has low aqueous solubility.
-
Solution:
-
Optimize Vehicle: Ensure the compound is completely dissolved in a suitable stock solvent like DMSO before preparing the final dilution in the medium.
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the compound.
-
Formulation: For in vivo studies, consider formulation strategies such as the use of co-solvents or encapsulation technologies.
-
Problem 2: Inconsistent Results in Cytotoxicity Assays
-
Symptom: High variability is observed between replicate wells in MTT or LDH assays.
-
Possible Cause:
-
Uneven cell seeding.
-
Incomplete dissolution of the compound.
-
Interaction of the compound with assay reagents.
-
-
Solution:
-
Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve uniform cell distribution.
-
Compound Preparation: Prepare a fresh dilution of the compound for each experiment and ensure it is well-mixed before adding to the cells.
-
Assay Controls: Include appropriate controls, such as a vehicle control and a positive control for cytotoxicity. For colorimetric assays, run a control with the compound in cell-free medium to check for any direct reaction with the assay dye.
-
Problem 3: High Background in ROS Detection Assays
-
Symptom: Control (untreated) cells show a high fluorescence signal in ROS detection assays (e.g., using DCFDA).
-
Possible Cause:
-
Autofluorescence of the compound.
-
Phenol red in the culture medium can interfere with fluorescence measurements.
-
Phototoxicity from the fluorescent probe.
-
-
Solution:
-
Compound Autofluorescence: Measure the fluorescence of the compound in cell-free medium to determine its intrinsic fluorescence at the excitation/emission wavelengths of the ROS probe.
-
Use Phenol Red-Free Medium: Perform the final incubation and measurement steps in a phenol red-free medium.
-
Minimize Light Exposure: Protect the cells from light after adding the fluorescent probe to prevent photo-oxidation.
-
Quantitative Data Presentation
Table 1: Cytotoxicity (IC50) of Ebselen and Selected Analogues in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-leucine methyl ester derivative 23 | MCF-7 (Breast Carcinoma) | Not Specified | >50 | [10] |
| N-leucine methyl ester derivative 23 | HEP G2 (Liver Cancer) | Not Specified | >50 | [10] |
| N-leucine methyl ester derivative 23 | HL60 (Leukemia) | Not Specified | 22.3 ± 1.8 | [10] |
| N-3-methylbutyl benzisoselenazol-3(2H)-one 26 | MCF-7 (Breast Carcinoma) | Not Specified | >50 | [10] |
| N-3-methylbutyl benzisoselenazol-3(2H)-one 26 | HEP G2 (Liver Cancer) | Not Specified | 36.4 ± 1.2 | [10] |
| N-3-methylbutyl benzisoselenazol-3(2H)-one 26 | HL60 (Leukemia) | Not Specified | 26.5 ± 1.5 | [10] |
| Carboplatin (Reference) | MCF-7 (Breast Carcinoma) | Not Specified | 25.3 ± 1.1 | [10] |
| Carboplatin (Reference) | HEP G2 (Liver Cancer) | Not Specified | 18.2 ± 0.9 | [10] |
| Carboplatin (Reference) | HL60 (Leukemia) | Not Specified | 1.8 ± 0.3 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the metabolic activity of cells.[4][11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogue for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include three sets of controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background control (medium only)
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes.[15] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental and control wells.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[16][17]
Materials:
-
H2DCFDA stock solution (in DMSO)
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them with the this compound analogue for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add H2DCFDA solution (typically 5-10 µM in serum-free, phenol red-free medium) to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells gently with PBS to remove excess probe.
-
Fluorescence Measurement: Add phenol red-free medium or PBS to the wells and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a confocal microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle-treated control to determine the fold-change in ROS production.
Visualizations
References
- 1. Identification of this compound Analogues with Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity and cytotoxicity potential of organoselenium compounds in human leukocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2 signalling in cytoprotection and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. mdpi.com [mdpi.com]
Addressing the limited in vivo efficacy of Ebsulfur in infection models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the limited in vivo efficacy of Ebsulfur in infection models. The information is compiled from available research and is intended to assist in experimental design, execution, and data interpretation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo studies with this compound and its analogues.
Q1: My in vitro potent this compound analog shows poor or no efficacy in my animal infection model. What are the potential reasons?
A1: The discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Several factors could contribute to the limited in vivo efficacy of this compound:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching and maintaining therapeutic concentrations at the site of infection. A study on benzisothiazolinone, the core scaffold of this compound, in rats showed rapid and complete oral absorption but also a severe first-pass effect, which could limit systemic exposure[1][2][3].
-
Inadequate Formulation and Solubility: this compound and its analogues are often poorly soluble in aqueous solutions. If the formulation is not optimized, the compound may precipitate upon administration, leading to low absorption and efficacy.
-
High Protein Binding: If this compound binds extensively to plasma proteins, the concentration of the free, active drug may be too low to exert an antibacterial effect.
-
Off-Target Effects: The compound might interact with host components, leading to toxicity or sequestration away from the bacterial targets[4].
-
Inoculum Effect: High bacterial loads in vivo can sometimes reduce the effectiveness of an antimicrobial agent, a phenomenon known as the inoculum effect.
-
Host Factors: The immune status of the animal model and the specific microenvironment of the infection site can influence drug efficacy.
Q2: How can I improve the solubility and formulation of this compound for in vivo administration?
A2: Improving the formulation is a critical step to enhance the in vivo efficacy of poorly soluble compounds like this compound. Here are some strategies:
-
Co-solvents: Use of biocompatible co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can increase solubility. However, the concentration of co-solvents should be carefully optimized to avoid toxicity.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins can enhance its aqueous solubility and stability.
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate, thereby improving bioavailability.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can be used to encapsulate and deliver lipophilic compounds like this compound.
-
pH adjustment: For ionizable this compound analogues, adjusting the pH of the formulation vehicle can improve solubility.
A logical workflow for formulation development is presented below.
Caption: Workflow for optimizing this compound formulation.
Q3: I am observing toxicity in my animal model. Could this be related to this compound?
A3: Yes, it is possible. While some studies on this compound analogues have shown acceptable cytotoxicity profiles in vitro, in vivo toxicity can be more complex[5]. Potential sources of toxicity include:
-
Off-target reactivity: this compound is a thiol-reactive compound. This reactivity is key to its mechanism of action against bacterial proteins but could also lead to off-target interactions with host proteins containing reactive cysteine residues.
-
Metabolite toxicity: The metabolites of this compound could be more toxic than the parent compound.
-
Formulation-related toxicity: The solvents or excipients used in the formulation could be causing the observed toxicity.
It is crucial to include a vehicle-only control group in your experiments to differentiate between compound- and formulation-related toxicity. Dose-ranging studies are also essential to determine the maximum tolerated dose (MTD).
Q4: What are the key pharmacokinetic parameters I should evaluate for my this compound analog?
A4: A comprehensive pharmacokinetic study is essential to understand the in vivo behavior of your compound. Key parameters to measure include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.
-
Area under the curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Tissue distribution: The concentration of the drug in various tissues, especially the site of infection.
A study on benzisothiazolinone, the core scaffold of this compound, provides some pharmacokinetic data in rats that can serve as a reference[1][2][3].
Data Summary Tables
The following tables summarize the available quantitative data for this compound and its analogues.
Table 1: In Vitro Antibacterial Activity of this compound and Analogues against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound (2a) | MRSA and MSSA strains | ≤2 - 7.8 | [5][6] |
| This compound Analogue 3b | MRSA S22 | 1.0 | [5] |
| This compound Analogue 3c | MRSA S22 | 2.0 | [5] |
Table 2: In Vitro NDM-1 Inhibitory Activity of this compound Analogues
| Compound | IC50 (µM) | Fold reduction in MIC of Cefazolin | Reference |
| This compound analogue 1g | 0.16 | 256 | [7] |
| This compound analogue 1i | Not reported | 256 | [7] |
| This compound analogue 1n | Not reported | 256 | [7] |
Table 3: Pharmacokinetic Parameters of Benzisothiazolinone (BIT) in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUCinf (min*ng/mL) | t1/2 (min) | Reference |
| 5 | 114 ± 24.5 | 30.0 ± 0.00 | 8320 ± 1110 | 46.8 ± 7.60 | [1][2][3] |
| 10 | 254 ± 46.5 | 30.0 ± 0.00 | 19600 ± 2900 | 53.9 ± 10.4 | [1][2][3] |
| 50 | 2680 ± 514 | 45.0 ± 0.00 | 227000 ± 32200 | 226 ± 43.6 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vivo evaluation of this compound.
Protocol 1: Murine Sepsis Model for Acinetobacter baumannii Infection
This protocol is adapted from established methods for inducing sepsis in mice with A. baumannii[8][9][10].
Materials:
-
Acinetobacter baumannii strain (e.g., a clinical isolate)
-
Female C57BL/6 mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl)
-
This compound formulation
-
Vehicle control
Procedure:
-
Bacterial Preparation: Culture A. baumannii in TSB overnight at 37°C with shaking. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Inoculum Preparation: Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the this compound formulation or vehicle control via the desired route (e.g., i.p. or intravenous).
-
Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a period of 7 days.
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice, and collect blood and organs (e.g., spleen, liver, lungs). Homogenize the organs, and perform serial dilutions of the homogenates and blood. Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/mL or CFU/gram of tissue).
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of an this compound analog in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Vehicle control
-
Blood collection tubes (e.g., with heparin)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the this compound formulation to rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method to determine the concentration of the this compound analog.
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).
Signaling Pathways and Experimental Workflows
The following diagrams visualize key concepts related to the mechanism of action and experimental design for this compound.
Caption: Proposed mechanism of this compound via thiol-reactivity.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benzisothiazolinone-pharmacokinetics-tissue-distribution-and-mass-balance-studies-in-rats - Ask this paper | Bohrium [bohrium.com]
- 3. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Thiol Modifications Visualized In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Impact of sulfur oxidation on the biological activity of Ebsulfur derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebsulfur and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of biological activity for this compound derivatives?
A1: The primary mechanism of action for many this compound derivatives involves the covalent modification of cysteine residues in target proteins. The electrophilic sulfur atom in the benzisothiazolinone ring can react with the nucleophilic thiol group of cysteine, leading to the formation of a disulfide bond and subsequent inhibition of protein function.[1] This is a key interaction for activities such as enzyme inhibition.
Q2: How does the oxidation of the sulfur atom in this compound derivatives typically affect their biological activity?
A2: Oxidation of the sulfur atom to a sulfoxide or sulfone generally leads to a significant reduction or complete loss of biological activity.[2] For instance, in studies on the SARS-CoV-2 main protease (Mpro), increasing the oxidation state of the sulfur substantially increased the IC50 value, indicating decreased inhibitory potency.[1] This is likely due to alterations in the electrophilicity and steric hindrance around the sulfur atom, which impedes its ability to react with target cysteine residues.
Q3: Are there non-covalent mechanisms of action for this compound derivatives?
A3: While the covalent interaction with cysteines is a primary mechanism, non-covalent interactions also play a role in the activity of some derivatives. For example, modifications to the N-phenyl ring can enhance non-covalent binding within the target protein's active site, which can contribute to overall potency and selectivity.[3]
Troubleshooting Guides
Synthesis and Purification
Q4: During the synthesis of this compound derivatives, I've observed the formation of unexpected byproducts. How can I minimize these?
A4: A common issue is the formation of oxidized sulfoxide byproducts, which can occur with prolonged reaction times or the use of poor-quality anhydrous dichloromethane. To minimize this, it is crucial to carefully monitor the reaction progress using thin-layer chromatography (TLC) and to use high-quality, dry solvents. Additionally, be aware that oxidized byproducts may have similar retention times to the desired product on silica gel, making purification by column chromatography challenging. Careful analysis of fractions by mass spectrometry is recommended to ensure the isolation of the correct compound.
Q5: I'm having trouble with the final cyclization step to form the benzisothiazolinone ring. What are some common solutions?
A5: The copper-mediated oxidative sulfur insertion and ring closure is a key step.[1] Common issues can arise from the quality of the copper catalyst, the reaction temperature, and the inertness of the atmosphere. Ensure you are using a high-purity Cu(I) source and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions. Optimizing the reaction temperature is also critical; temperatures that are too low may result in incomplete reaction, while temperatures that are too high can lead to degradation.
Biological Assays
Q6: My FRET-based enzyme inhibition assay is showing high background fluorescence or a decreasing signal in my controls. What could be the cause?
A6: High background or signal instability in FRET assays can be due to several factors:
-
Compound Interference: this compound derivatives, like other sulfur-containing compounds, can sometimes interfere with fluorescent readouts. It is important to run controls with the compound alone (no enzyme) to check for autofluorescence or quenching effects.
-
Peptide Adsorption: The FRET peptide substrate or the enzyme itself may adsorb to the surface of the microplate wells. Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help prevent this.[4]
-
Photobleaching: Excessive exposure of the fluorescent probe to the excitation light can cause photodamage and a decrease in signal. Reduce the number of flashes per measurement or increase the interval between readings.[4]
-
Reagent Instability: Ensure that all reagents, especially the DTT in the buffer and the FRET substrate, are fresh. DTT can oxidize over time, and freeze-thaw cycles can degrade the peptide substrate.
Q7: I am observing inconsistent MIC values in my antibacterial assays. What are some potential reasons?
A7: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several experimental variables:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure that the inoculum is standardized to the correct McFarland standard or cell density for each experiment.
-
Compound Solubility: this compound derivatives can have limited aqueous solubility. Precipitated compound will not be effective. It is crucial to ensure the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted into the broth medium.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels for certain bacteria) as these can all affect bacterial growth and compound efficacy.
-
Broth Composition: The type of broth used can influence the activity of a compound. Ensure the same formulation is used consistently.
Quantitative Data
The following tables summarize the biological activity of selected this compound derivatives and their oxidized counterparts.
Table 1: Inhibitory Activity of this compound Derivatives against SARS-CoV-2 Mpro
| Compound | Modification | IC50 (µM) |
| This compound | N-phenyl | ~0.13 - 0.41 |
| This compound analog 2k | N-furfuryl | 0.11 |
| Oxidized this compound analog 12 | N-isopentyl, S=O | ~2.9 |
| This compound analog 11 | N-isopentyl | 0.25 |
Data compiled from multiple sources.[1][4]
Table 2: Antibacterial Activity (MIC) of this compound Derivatives against S. aureus
| Compound | Modification | MIC (µg/mL) |
| This compound (2a) | N-phenyl | ≤2 |
| This compound analog 2h | N-(4-fluorophenyl) | ≤2 |
| Oxidized analog 4e | N-propyl, S=O | Inactive |
| Oxidized analog 4f | N-butyl, S=O | Inactive |
| Oxidized analog 4n | N-(4-methoxyphenyl), S=O | Inactive |
Data is primarily from studies on various strains of S. aureus.[2]
Experimental Protocols
FRET-Based Assay for Mpro Inhibition
This protocol is adapted from methodologies used for screening inhibitors of SARS-CoV-2 Mpro.[5][6][7]
Materials:
-
Recombinant Mpro enzyme
-
FRET substrate (e.g., Mca-AVLQSGFR-K(Dnp)-K)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
This compound derivatives dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Mpro enzyme in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Create serial dilutions of the this compound derivatives in DMSO.
-
-
Assay Setup:
-
Add the desired volume of assay buffer to each well.
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound derivatives or DMSO (for controls) to the appropriate wells.
-
Add the Mpro enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 30 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) kinetically for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence progress curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Broth Microdilution for MIC Determination
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[2][5][8]
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound derivatives in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (bacteria in broth with no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are potentially affected by this compound derivatives, based on studies with its selenium analog, Ebselen.
Caption: Oxidation states of this compound and their impact on biological activity.
Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.
Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound derivatives.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
Refinement of assay conditions for studying Ebsulfur's enzymatic inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining assay conditions for studying the enzymatic inhibition of Ebsulfur. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of enzymatic inhibition?
A1: this compound, a sulfur analog of Ebselen, is an organosulfur compound investigated for its therapeutic potential, including antibacterial and antiviral activities.[1][2] Its primary mechanism of enzymatic inhibition involves the formation of a covalent and often irreversible bond with cysteine residues within the active site of target enzymes.[2][3] This covalent modification leads to the inactivation of the enzyme. For instance, in the case of SARS-CoV-2 main protease (Mpro), this compound is proposed to form a disulfide bond with the catalytic Cys145 residue.[2][3]
Q2: What type of enzymes are typically targeted by this compound?
A2: this compound and its analogs have been shown to inhibit a range of enzymes, with a particular focus on cysteine proteases.[3] Examples of target enzymes include:
-
Bacterial Thioredoxin Reductase[1]
-
Trypanosoma brucei Hexokinase 1 (TbHK1)[4]
-
Caspase-3[5]
-
Antigen 85C in Mycobacterium tuberculosis[1]
Q3: What are the typical IC50 values observed for this compound's inhibition of its target enzymes?
A3: The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives are target-dependent and can be in the nanomolar to low micromolar range. For example, against SARS-CoV-2 Mpro, IC50 values for this compound analogs have been reported in the range of 0.074–0.91 μM.[2][3] Specific substitutions on the this compound scaffold can significantly impact potency.[6]
Q4: How does the presence of reducing agents like Dithiothreitol (DTT) affect this compound's inhibitory activity?
A4: The inhibitory activity of this compound against cysteine proteases can be abolished or significantly reduced in the presence of reducing agents like DTT.[3] This is because DTT can disrupt the disulfide bond formed between this compound and the cysteine residue in the enzyme's active site, reversing the inhibition. This dependency on the reducing environment is a key characteristic to consider when designing and interpreting assay results and can be an indicator of promiscuous inhibition.[3][7]
Q5: Is this compound considered a promiscuous inhibitor?
A5: this compound and its analog Ebselen have been described as promiscuous inhibitors of cysteine proteases, particularly in the absence of reducing agents like DTT.[3][7] Promiscuous inhibitors can show activity against a wide range of targets through non-specific mechanisms. It is crucial to perform counter-screening assays and to test for DTT sensitivity to rule out non-specific inhibition.[3][7]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in IC50 values.
-
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors.
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in your assay buffer. This compound is typically dissolved in a small amount of DMSO before being diluted in the assay buffer.[3] The final DMSO concentration should be kept low (e.g., below 0.5%) and consistent across all wells to avoid affecting enzyme activity.[3] Monitor for any precipitation of the compound during the assay.
-
Pre-incubation Time: As a covalent inhibitor, this compound's inhibition is often time-dependent.[3] Inconsistent pre-incubation times of the enzyme with this compound before adding the substrate will lead to variable results. Standardize the pre-incubation time across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor at low concentrations, can introduce significant errors. Use calibrated pipettes and ensure proper mixing.
-
Enzyme Activity: Ensure the enzyme is active and used at a consistent concentration. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Problem 2: No or very weak inhibition observed.
-
Question: I am not observing any significant inhibition of my target enzyme by this compound, even at high concentrations. Why might this be happening?
-
Answer:
-
Presence of Reducing Agents: Check if your assay buffer contains reducing agents like DTT or β-mercaptoethanol. As mentioned, these can reverse the covalent inhibition by this compound.[3] If you are intentionally studying the effect of reducing agents, ensure their concentration is appropriate.
-
Incorrect Target Enzyme: Verify that your target enzyme has a susceptible cysteine residue in its active site that is accessible to this compound.
-
Compound Integrity: Confirm the identity and purity of your this compound sample. Degradation or impurities could lead to a loss of activity.[1]
-
Assay Conditions: The pH and temperature of the assay buffer can influence both enzyme activity and the reactivity of this compound. Ensure these are optimal for your specific enzyme.
-
Problem 3: Suspected promiscuous or non-specific inhibition.
-
Question: I am concerned that the inhibition I am observing is not specific to my target enzyme. How can I test for this?
-
Answer:
-
DTT Sensitivity Assay: Perform the inhibition assay in the presence and absence of a reducing agent like DTT (e.g., 1 mM). A significant loss of inhibitory activity in the presence of DTT suggests a covalent, reversible disulfide bond formation, which can be a characteristic of promiscuous cysteine protease inhibitors.[3]
-
Counterscreen with an Unrelated Cysteine-Containing Enzyme: Test this compound against an unrelated enzyme that also contains a cysteine in its active site. Inhibition of multiple, unrelated enzymes is an indicator of promiscuity.
-
Jump Dilution Assay: To confirm irreversible inhibition, incubate the enzyme with a high concentration of this compound (e.g., 30x IC50), then dilute the mixture 100-fold into the substrate solution. If the enzyme activity does not recover, it suggests irreversible binding.[3]
-
Detergent-Based Counterscreen: Some promiscuous inhibitors act by forming aggregates. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt these aggregates and reduce non-specific inhibition.
-
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives varies depending on the target enzyme and the specific analog. The following table summarizes reported IC50 values for some this compound compounds against various enzymes.
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| This compound analog 2k | SARS-CoV-2 Mpro | 0.11 | FRET-based | [2][3] |
| This compound analog 3e | SARS-CoV-2 Mpro | ~0.03 | FRET-based | [6] |
| This compound analog 3a | SARS-CoV-2 Mpro | ~0.13 | FRET-based | [6] |
| This compound | T. brucei Hexokinase 1 (TbHK1) | Not specified, but active | N/A | [4] |
| This compound (2a ) | S. aureus (MRSA) | ≤2 µg/mL (MIC) | Broth microdilution | [1] |
| N-Phenylbenzisothiazol-3(2H)-one | NDM-1 β-lactamase | 0.16 | N/A | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorescence Resonance Energy Transfer (FRET)-based Assay
This protocol is adapted for determining the IC50 of this compound against a cysteine protease like SARS-CoV-2 Mpro.[3]
Materials:
-
Purified target enzyme
-
FRET-based peptide substrate specific for the enzyme
-
This compound
-
Assay Buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
DMSO (for dissolving this compound)
-
Microplate reader capable of fluorescence measurements
-
Black, flat-bottom 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and ideally below 0.5%.[3]
-
Enzyme Preparation: Dilute the enzyme to the desired final concentration in assay buffer.
-
Assay Setup:
-
Add a small volume of the diluted this compound solutions to the wells of the microplate.
-
Include a positive control (enzyme with substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the diluted enzyme solution to all wells except the negative control.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow this compound to bind to the enzyme. This step is critical for covalent inhibitors.[3]
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in the microplate reader at the appropriate excitation and emission wavelengths for the FRET substrate. Record data kinetically over a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Jump Dilution Assay to Assess Reversibility of Inhibition
This assay helps to distinguish between reversible and irreversible inhibitors.[3]
Materials:
-
Same as Protocol 1.
Procedure:
-
High-Concentration Incubation: Prepare a concentrated mixture of the enzyme and this compound in assay buffer. The concentration of this compound should be high enough to ensure full binding to the enzyme (e.g., 30x IC50).[3]
-
Control Preparation: Prepare a control sample with the enzyme in assay buffer with the corresponding concentration of DMSO but without the inhibitor.
-
Incubation: Incubate both the this compound-enzyme mixture and the control sample for a sufficient time to allow for complete binding (e.g., 2 hours).[3]
-
Dilution and Reaction Initiation: Rapidly dilute both the this compound-enzyme mixture and the control sample 100-fold into a solution containing the FRET substrate.
-
Data Acquisition: Immediately monitor the enzymatic activity by measuring the fluorescence increase over time, as described in Protocol 1.
-
Data Analysis: Compare the reaction rate of the this compound-treated enzyme to the control. If there is no significant recovery of enzyme activity after dilution, it indicates that the inhibition is irreversible or very slowly reversible.[3]
Visualizations
Caption: Workflow for this compound Enzymatic Inhibition Assay.
Caption: Troubleshooting Decision Tree for this compound Assays.
Caption: Proposed Mechanism of this compound Covalent Inhibition.
References
- 1. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen, disulfiram, carmofur, PX-12, tideglusib, and shikonin are non-specific promiscuous SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Ebsulfur and its analogues for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ebsulfur and its analogues for reliable experimental use. Below are troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, storage, and application.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Issue 1: My this compound analogue shows low or no activity in my enzymatic/cell-based assay.
Possible Cause 1: Inactivation by Reducing Agents. Many standard biological assays are conducted in buffers containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) to maintain protein function. This compound and its analogues, like ebselen, are known to be "promiscuous cysteine protease inhibitors" whose activity can be abolished in the presence of these thiols.[1][2] The mechanism involves the reducing agent disrupting the covalent bond formed between the compound and the target cysteine residue.[1][3]
-
Solution:
-
Review your assay buffer composition.
-
If possible, perform the assay in the absence of DTT or other reducing agents.
-
If a reducing agent is essential, consider a jump-dilution experiment where the compound is pre-incubated with the target protein before introducing the reducing agent.[1]
-
Test whether the inhibitory effect is reversible by adding DTT after the compound has bound to the target.[3] A return of enzyme activity indicates thiol-mediated reversal.
-
Possible Cause 2: Compound Degradation. this compound and its analogues can be susceptible to oxidation, hydrolysis, or photodegradation, leading to a loss of active compound. For instance, during synthesis, extra-long reaction times or the use of poor-quality anhydrous solvents can lead to the formation of oxidized sulfoxide byproducts.[4]
-
Solution:
-
Verify Purity: Confirm the purity of your compound batch using analytical techniques like NMR or LC-MS before use.[5][6]
-
Control Storage: Ensure the compound is stored under recommended conditions (see FAQ below). Avoid repeated freeze-thaw cycles.[7]
-
Fresh Solutions: Prepare stock solutions fresh for each experiment. If storing solutions, protect them from light and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Inert Atmosphere: When handling the solid compound, especially for long-term storage or sensitive reactions, consider using an inert atmosphere (e.g., argon or nitrogen).[5]
-
Possible Cause 3: Poor Solubility. Like many small molecules, this compound analogues can have limited aqueous solubility, leading to precipitation in assay buffers and an apparent lack of activity.
-
Solution:
-
Solvent Selection: Use an appropriate solvent for your stock solution, such as DMSO. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid artifacts.[1]
-
Solubility Testing: Determine the solubility limit of your compound in the final assay buffer. You can do this by preparing serial dilutions and visually inspecting for precipitation or by using light scattering techniques.
-
Formulation Strategies: For in vivo or complex cellular models, consider formulation strategies like using cyclodextrins to enhance solubility.
-
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: My synthesis of an this compound analogue resulted in a low yield and multiple byproducts.
Possible Cause 1: Formation of Dithio-dibenzamide. When synthesizing this compound analogues using the common two-step method from 2,2′-dithio-dibenzoic acid, reactions with aliphatic amines can preferentially form the undesired 2,2′-dithio-dibenzamide byproduct instead of the cyclized this compound product.[4]
-
Solution: Convert the undesired dithio-dibenzamide product to the desired this compound analogue by adding N-chlorosuccinimide (NCS) to the reaction mixture.[4]
Possible Cause 2: Oxidation. As mentioned previously, the sulfur atom in the benzisothiazolone ring is susceptible to oxidation, especially during longer reaction times or with exposure to air and moisture.[4]
-
Solution:
-
Use Anhydrous Solvents: Ensure that solvents like dichloromethane are properly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Monitor Reaction: Carefully monitor the reaction progress by TLC to avoid unnecessarily long reaction times. Oxidized byproducts may have similar retention times to the desired product, making purification difficult.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its analogues?
For long-term stability, solid compounds should be stored at -20°C or -80°C in a tightly sealed, opaque container to protect from light.[7] Using a desiccator can further protect against moisture.
Q2: How should I prepare and store stock solutions?
Stock solutions are typically prepared in high-purity DMSO at a high concentration (e.g., 10-50 mM). For storage, divide the stock solution into small, single-use aliquots and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7] Fluorescently-labeled analogues should always be protected from light.
Q3: Why is the inhibitory activity of my compound reversed by DTT?
This compound and ebselen act as covalent inhibitors, often by forming a selenyl-sulfide or disulfide bond with a cysteine residue in the active site of a target protein (e.g., Cys145 of SARS-CoV-2 Mpro).[1][8] DTT is a strong reducing agent that can cleave this bond, releasing the inhibitor from the enzyme and restoring its activity.[3] This is a key characteristic of this class of compounds.
Caption: Reversible covalent inhibition by this compound analogues.
Q4: Which analytical methods can be used to assess the stability of my compound?
Stability-indicating analytical methods are crucial for confirming the integrity of your compound over time.[6]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is most common. It can separate the parent compound from potential degradants, allowing for quantification of purity. A typical setup would use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) and UV detection.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information by confirming the mass of the parent compound and helping to identify the structures of any degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and purity of a fresh batch against a reference standard.[5]
Data Presentation
The biological activity of this compound analogues is highly dependent on their structure and the assay conditions. The following table summarizes the inhibitory concentrations (IC₅₀) of various ebselen and this compound analogues against the SARS-CoV-2 main protease (Mpro), highlighting the potency of this scaffold.
| Compound ID | Scaffold | R-Group (Substituent) | IC₅₀ (µM) vs. Mpro | Reference |
| Ebselen (1j) | Ebselen | Phenyl | 0.67 | [1] |
| 1i | Ebselen | 4-Fluorophenyl | 0.074 | [1][10] |
| 2a | This compound | Phenyl | 0.46 | [1] |
| 2k | This compound | 2-Furanyl | 0.11 | [1][10] |
| 2l | This compound | 3-Furanyl | 0.17 | [1] |
| 2m | This compound | 2-Thienyl | 0.23 | [1] |
Data synthesized from studies on SARS-CoV-2 Mpro to illustrate structure-activity relationships.[1][10]
Experimental Protocols
Protocol 1: General Stability Assessment by RP-HPLC
This protocol outlines a method to assess the stability of an this compound analogue in a specific buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Test Samples:
-
Dilute the stock solution to a final concentration of 50 µM in your experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a control sample by diluting the stock to 50 µM in a 50:50 acetonitrile:water mixture (this serves as the T=0 reference).
-
-
Incubation: Incubate the buffered test sample at a relevant temperature (e.g., room temperature or 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated sample.
-
Sample Quenching: Immediately quench the degradation process by mixing the aliquot 1:1 with acetonitrile. Centrifuge to precipitate any salts or proteins.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm or 310 nm).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample. A decrease in the main peak area, often accompanied by the appearance of new peaks (degradants), indicates instability.
Protocol 2: FRET-Based Enzymatic Assay for Cysteine Protease Inhibition
This protocol is adapted from assays used for SARS-CoV-2 Mpro and demonstrates how to test this compound analogues while avoiding thiol interference.[1]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3. Crucially, do not add DTT or BME.
-
Enzyme: Prepare the target cysteine protease at a 2X final concentration in assay buffer.
-
Substrate: Prepare a FRET-based peptide substrate at a 2X final concentration in assay buffer.
-
Inhibitor: Prepare serial dilutions of the this compound analogue in 100% DMSO. Then, dilute these into the assay buffer to a 10X final concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X inhibitor solution to the wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.
-
Add 40 µL of the 2X enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes. This allows the covalent inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells to start the reaction.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence signal (resulting from substrate cleavage) over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ebsulfur and Ebselen as Covalent Inhibitors of SARS-CoV-2 Main Protease: A Comparative Analysis
For Immediate Release
In the ongoing global effort to develop effective therapeutics against COVID-19, the SARS-CoV-2 main protease (Mpro or 3CLpro) has emerged as a critical target for antiviral drug development. Mpro plays an essential role in the viral replication cycle by processing viral polyproteins. This guide provides a comparative study of two promising inhibitors, Ebsulfur and Ebselen, and their analogues, focusing on their inhibitory potency, mechanism of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals actively working on anti-SARS-CoV-2 strategies.
Performance Data: A Quantitative Comparison
The inhibitory activities of this compound, Ebselen, and their derivatives against SARS-CoV-2 Mpro have been evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing their potency. A lower value for these metrics indicates a more potent inhibitor. The data presented below has been compiled from multiple studies to provide a comparative overview.
| Compound | IC50 (μM) | Ki (μM) | Reference(s) |
| Ebselen | 0.41 - 1.36 | Not Reported | [1][2][3] |
| Ebselen analog (1i) | 0.074 | 0.031 | [4] |
| Ebselen analog (EB-02) | 0.74 | Not Reported | [1][2] |
| Ebselen analog (EB-03) | 2.01 | Not Reported | [1][2] |
| Ebselen analog (EB2-7) | 0.07 - 0.38 | Not Reported | [3][5] |
| This compound analog (2k) | 0.11 | 0.078 | [4] |
| Other this compound analogs | 0.19 - 1.00 | Not Reported | [6] |
Mechanism of Action: Covalent Inhibition of Mpro
Both this compound and Ebselen act as covalent inhibitors of the SARS-CoV-2 Mpro. Their mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible binding inactivates the protease, thereby disrupting the viral replication process.
For Ebselen, the selenium atom forms a selenyl-sulfide bond with the sulfur atom of Cys145.[7] In some instances, it has been observed that the enzyme hydrolyzes the ebselen derivative, leaving a selenium atom directly bound to the cysteine.[1][8] Similarly, this compound analogues are believed to form a disulfide bond between the sulfur atom of the compound and the Cys145 of Mpro.[4] This covalent modification of the active site is a key feature of their potent inhibitory activity.
Experimental Protocols
The following sections detail the methodologies for the expression and purification of SARS-CoV-2 Mpro and the subsequent inhibition assay used to evaluate compounds like this compound and Ebselen.
Expression and Purification of SARS-CoV-2 Mpro
A common method for producing recombinant SARS-CoV-2 Mpro is through expression in Escherichia coli.[9][10]
-
Transformation and Expression:
-
A plasmid containing the gene for SARS-CoV-2 Mpro, often with a purification tag such as a hexahistidine (His) tag, is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and grown overnight at 37°C with shaking.[8][11]
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. The culture is then incubated for a further 8-10 hours at a lower temperature, such as 30°C, to enhance protein solubility.[9]
-
-
Cell Lysis and Clarification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).[9]
-
The cells are lysed on ice using sonication.
-
The cell debris is removed by centrifugation to obtain a clear supernatant containing the soluble Mpro.[9]
-
-
Protein Purification:
-
The supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column, which binds the His-tagged Mpro.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[10]
-
The Mpro is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[10]
-
The eluted fractions are analyzed by SDS-PAGE to confirm the purity of the Mpro.
-
A final polishing step using size-exclusion chromatography (SEC) can be performed to remove any remaining aggregates and ensure a homogenous protein sample.[10]
-
Mpro Inhibition Assay: Fluorescence Resonance Energy Transfer (FRET)
A widely used method to measure the enzymatic activity of Mpro and the inhibitory effects of compounds is the Fluorescence Resonance Energy Transfer (FRET) assay.[3][4] This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).[12]
-
Dilute the purified SARS-CoV-2 Mpro to the desired concentration (e.g., 30 nM) in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds (this compound, Ebselen, or their analogues) in a suitable solvent like DMSO.
-
Prepare the FRET substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the diluted inhibitor compounds to the wells. Include a control with only DMSO.
-
Add the diluted Mpro solution to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9][12]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair used. The measurements are typically taken at regular intervals over a period of time.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear increase in fluorescence over time.
-
The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and Ebselen, along with their derivatives, have demonstrated significant potential as inhibitors of the SARS-CoV-2 main protease. Their covalent mechanism of action provides a strong basis for their potent antiviral activity. The experimental protocols outlined in this guide are fundamental for the continued evaluation and development of these and other Mpro inhibitors. The comparative data presented herein should serve as a valuable resource for researchers dedicated to combating the COVID-19 pandemic.
References
- 1. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
Validating the Covalent Binding of Ebsulfur to Cysteine Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ebsulfur's covalent binding mechanism to cysteine proteases against other covalent inhibitors. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to facilitate a thorough understanding and validation of this important class of enzyme inhibitors.
This compound, a sulfur analog of the organoselenium compound Ebselen, has emerged as a potent covalent inhibitor of cysteine proteases. Its mechanism of action involves the formation of a disulfide bond between the sulfur atom of this compound and the thiol group of the catalytic cysteine residue within the protease's active site. This covalent modification leads to the inactivation of the enzyme. Validating this covalent binding is crucial for the development of this compound and its derivatives as therapeutic agents. This guide outlines the key experimental approaches for validation and compares this compound to other classes of covalent cysteine protease inhibitors.
Comparative Analysis of Covalent Inhibitors
The efficacy and selectivity of covalent inhibitors are paramount in drug design. This compound and its parent compound, Ebselen, have demonstrated significant inhibitory activity against various cysteine proteases, notably the main protease (Mpro) of SARS-CoV-2. However, a range of other chemical entities, or "warheads," are also employed to achieve covalent inhibition of these enzymes. These include Michael acceptors, vinyl sulfones, and epoxides, each with distinct reactivity profiles and binding characteristics. The choice of warhead influences the inhibitor's potency, selectivity, and potential for off-target effects.
Below is a comparative summary of the inhibitory constants (IC50 and k_inact/K_I) for this compound and other representative covalent inhibitors against various cysteine proteases. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the second-order rate constant, k_inact/K_I, provides a measure of the covalent modification efficiency.
| Inhibitor Class | Inhibitor | Target Protease | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Isothiazolone | This compound | SARS-CoV-2 Mpro | ~0.13 | Not Reported | [1](--INVALID-LINK--) |
| Isoselenazolone | Ebselen | SARS-CoV-2 Mpro | 0.67 | Not Reported | [2] |
| Michael Acceptor | Keto vinyl ester 1 | Cathepsin L | 0.002 | 1,600,000 | [3] |
| Michael Acceptor | Keto vinyl sulfone 2 | Cathepsin L | 0.015 | 110,000 | [3] |
| Vinyl Sulfone | Fmoc-Val-Asp-trans-CH=CH-SO₂Me | Caspase-3 | 29 | 1.5 | [4][5] |
| Nitrile | Odanacatib | Cathepsin K | 0.0002 | 430,000 | [6] |
| Epoxide | JPM-OEt | Cathepsin B | Not Reported | 2,600 | |
| α-ketoamide | 13b | Cathepsin L | 0.008 | Not Reported | [2] |
Note: Direct comparison of IC50 and k_inact/K_I values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols for Validating Covalent Binding
Several robust experimental techniques are employed to confirm the covalent binding of inhibitors to their target proteases. These methods provide evidence of the formation of a stable enzyme-inhibitor adduct and can elucidate the kinetics of the interaction.
Intact Protein Mass Spectrometry
Principle: This technique directly measures the mass of the intact protein before and after incubation with the covalent inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified cysteine protease at a concentration of 1-10 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the covalent inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
Incubate the protease with a 5-10 fold molar excess of the inhibitor at room temperature for a defined period (e.g., 1-2 hours) to allow for covalent modification.
-
Prepare a control sample of the protease incubated with the same concentration of the vehicle (e.g., DMSO) under identical conditions.
-
-
LC-MS Analysis:
-
Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts.
-
Inject the desalted samples into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Separate the protein from any remaining unbound inhibitor using a suitable reversed-phase column (e.g., C4 or C8).
-
Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species in both the control and inhibitor-treated samples.
-
Compare the mass of the protein in the treated sample to the control. An increase in mass that matches the molecular weight of the inhibitor confirms covalent binding.
-
The relative peak intensities of the unmodified and modified protein can be used to estimate the extent of covalent labeling.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: FRET-based assays utilize a substrate peptide containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase. For covalent inhibitors, time-dependent inhibition is a key characteristic.
Detailed Protocol:
-
Assay Setup:
-
Prepare a reaction buffer suitable for the cysteine protease (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT to maintain the active state of the catalytic cysteine).
-
Prepare serial dilutions of the covalent inhibitor in the assay buffer.
-
Add the cysteine protease to the wells of a microplate containing the inhibitor dilutions and incubate for various pre-incubation times (e.g., 0, 15, 30, 60 minutes).
-
Include a control with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time to determine the IC50 values.
-
A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.
-
Further kinetic analysis can be performed to determine the k_inact and K_I values.[7]
-
Jump Dilution Assay
Principle: This assay is used to determine the reversibility of inhibitor binding. The pre-formed enzyme-inhibitor complex is rapidly diluted, reducing the concentration of the free inhibitor. The recovery of enzyme activity is then monitored over time. For irreversible covalent inhibitors, no significant recovery of activity is expected.
Detailed Protocol:
-
Formation of the Enzyme-Inhibitor Complex:
-
Incubate the cysteine protease with a saturating concentration of the covalent inhibitor (typically 10-20 times the IC50) for a sufficient time to ensure maximal complex formation.
-
Prepare a control sample with the enzyme and vehicle alone.
-
-
Jump Dilution:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing the substrate. This dilution effectively reduces the concentration of the free inhibitor to a non-inhibitory level.
-
Perform the same dilution for the control sample.
-
-
Monitoring Enzyme Activity:
-
Immediately monitor the enzyme activity over time by measuring the product formation (e.g., via fluorescence or absorbance).
-
-
Data Analysis:
-
Compare the activity of the inhibitor-treated sample to the control.
-
If the inhibitor is irreversible, the enzyme activity will remain suppressed even after dilution.
-
For reversible inhibitors, a gradual recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme. The rate of recovery can be used to determine the off-rate (k_off) of the inhibitor.[8]
-
Visualizing Mechanisms and Workflows
Covalent Inhibition of Cysteine Protease by this compound
Caption: Covalent inhibition of a cysteine protease by this compound.
Experimental Workflow for Validating Covalent Inhibitors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of vinyl sulfones as caspase-3 inhibitors. A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ebsulfur Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ebsulfur analogues, a class of synthetic organosulfur compounds derived from the ebselen scaffold. By replacing the selenium atom in ebselen with sulfur, this compound and its derivatives have emerged as a promising chemotype with a diverse range of biological activities. This document compares their performance as antiviral, antifungal, and antibacterial agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogues has revealed potent activity across multiple therapeutic areas. The core 1,2-benzisothiazol-3(2H)-one scaffold has been systematically modified to probe the impact of various substituents on biological efficacy and selectivity.
Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition
This compound and its analogues have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] The inhibitory mechanism is believed to involve the covalent and irreversible binding to the catalytic cysteine residue (Cys145) in the Mpro active site.[1] Structure-activity relationship studies have demonstrated that modifications to the N-phenyl ring significantly influence inhibitory potency.
Table 1: SAR of this compound Analogues as SARS-CoV-2 Mpro Inhibitors
| Compound | R Group (Substitution on N-phenyl ring) | IC50 (µM) | Reference |
| This compound | H | 0.13 | [3] |
| 2k | 4-Fluorophenyl | 0.11 | [1] |
| 1i (Ebselen analogue) | 2-Furanyl | 0.074 | [1] |
| Analogue with 4-chlorophenyl | 4-Cl | 0.19 | [3] |
| Analogue with 4-bromophenyl | 4-Br | 0.32 | [3] |
| Analogue with 4-methylphenyl | 4-CH3 | 0.41 | [3] |
| Analogue with 4-methoxyphenyl | 4-OCH3 | 1.00 | [3] |
Notably, analogues containing a furan substituent displayed the highest inhibition against Mpro.[1]
Antifungal Activity
A library of this compound analogues has been screened against a panel of clinically relevant fungal strains, demonstrating broad-spectrum antifungal activity. The mechanism of action is thought to involve the induction of reactive oxygen species (ROS), leading to fungal cell death.[4][5]
Table 2: Antifungal Activity (MIC in µg/mL) of this compound and Select Analogues
| Compound | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Cryptococcus neoformans (ATCC 90112) | Reference |
| This compound (2a) | 1.56 | 3.13 | 0.78 | [4] |
| Analogue 2h | 0.78 | 1.56 | 0.39 | [4] |
| Analogue 3c | 0.39 | 0.78 | 0.20 | [4] |
| Fluconazole | 0.5 | 8 | 4 | [4] |
The MIC values of these compounds were found to be in the ranges of 0.02–12.5 µg/mL against the fungal strains tested.[4]
Antibacterial Activity: Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound analogues have shown potent bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. Similar to their antifungal mechanism, the antibacterial action is associated with the induction of ROS.
Table 3: Antibacterial Activity (MIC in µg/mL) of this compound Analogues against S. aureus
| Compound | MSSA (ATCC 29213) | MRSA (USA300) | VISA (ATCC 700699) | Reference |
| This compound (2a) | 1.95 | 1.95 | 3.9 | [6][7] |
| Analogue 2h | ≤0.25 | ≤0.25 | 0.49 | [6][7] |
| Analogue 3c | 0.49 | 0.49 | 0.98 | [6][7] |
| Vancomycin | 0.98 | 0.98 | 1.95 | [6][7] |
Within the tested library, three analogues demonstrated potent activity against all S. aureus strains, with MIC values mostly ≤2 μg/mL.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of this compound Analogues
This compound and its derivatives can be readily synthesized via a two-step procedure. First, 2,2′-dithiodibenzoic acid is refluxed with thionyl chloride to yield the common intermediate, 2-chlorosulfenylbenzoyl chloride. This intermediate is then treated with a variety of aniline analogues and triethylamine in dichloromethane to afford the desired this compound analogues.
SARS-CoV-2 Mpro Inhibition Assay (FRET-Based)
This assay measures the inhibition of Mpro enzymatic activity using a fluorogenic substrate.
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 20 nM.
-
Substrate Solution: A FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS) is dissolved in DMSO and diluted in assay buffer to a final concentration of 20 µM.
-
Inhibitor Solutions: this compound analogues are serially diluted in DMSO.
-
-
Assay Procedure :
-
In a 96-well black plate, add 2 µL of each inhibitor dilution.
-
Add 88 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over 15 minutes using a fluorescence plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocities.
-
Determine the percentage of inhibition for each concentration of the analogue.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the analogues against fungal strains.
-
Inoculum Preparation :
-
Fungal strains are cultured on Sabouraud Dextrose Agar.
-
A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Procedure :
-
In a 96-well plate, perform serial two-fold dilutions of the this compound analogues in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination :
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the MIC of the analogues against bacterial strains.
-
Inoculum Preparation :
-
Bacterial strains are cultured in Mueller-Hinton Broth (MHB).
-
The bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Assay Procedure :
-
Perform serial two-fold dilutions of the this compound analogues in MHB in a 96-well plate.
-
Inoculate each well with 50 µL of the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination :
-
The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the induction of intracellular ROS in fungal or bacterial cells.
-
Cell Preparation :
-
Culture the microbial cells to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
-
Assay Procedure :
-
Treat the cells with various concentrations of the this compound analogues for a specified time.
-
Add the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to the cell suspension and incubate in the dark. H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence plate reader.
-
-
Data Analysis :
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Visualizations
Experimental Workflow for SAR Analysis
Caption: Workflow for the synthesis and biological evaluation of this compound analogues.
Proposed Mechanism of Action of this compound Analogues
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Ebsulfur versus Ebselen: a comparison of antibacterial and antifungal activity
A deep dive into the antibacterial and antifungal properties of two promising organochalcogen compounds, ebsulfur and ebselen, for researchers and drug development professionals.
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, organochalcogen compounds, particularly ebselen and its sulfur analog, this compound, have garnered significant attention for their potent antibacterial and antifungal activities. This guide provides a comprehensive comparison of their antimicrobial profiles, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and development.
At a Glance: Key Differences
| Feature | This compound | Ebselen |
| Core Element | Sulfur | Selenium |
| Primary Antibacterial Target | Bacterial Thioredoxin Reductase[1][2] | Bacterial Thioredoxin Reductase[3] |
| Primary Antifungal Mechanism | Induction of Reactive Oxygen Species (ROS)[4][5] | Depletion of Glutathione (GSH) leading to ROS production[6][7][8] |
| Potency | Generally potent, with some analogues showing excellent activity[4] | Potent against a broad spectrum of bacteria and fungi[6][9] |
Antibacterial Activity: A Tale of Two Thioredoxin Reductase Inhibitors
Both this compound and ebselen exert their primary antibacterial effects by targeting bacterial thioredoxin reductase (TrxR), an essential enzyme in the thiol-dependent redox system of many bacteria.[1][2][3] This system is crucial for DNA synthesis and defense against oxidative stress.[3] Notably, bacterial TrxR is structurally and mechanistically distinct from its mammalian counterpart, making it an attractive target for selective antimicrobial therapy.[3][9] Inhibition of bacterial TrxR by these compounds leads to a disruption of redox homeostasis, ultimately causing bacterial cell death.[1]
The selenium atom in ebselen is considered essential for its potent antibacterial action, with its sulfur analog historically showing weaker effects in some contexts.[10] However, recent development of this compound analogues has demonstrated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Potency (MIC in µg/mL)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and ebselen against a range of bacterial pathogens, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Bacterial Strain | This compound MIC (µg/mL) | Ebselen MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 2 | |
| Methicillin-resistant S. aureus (MRSA) | ≤2 (for potent analogues) | 0.25 - 2 |
| Bacillus anthracis | Potent | Potent |
| Helicobacter pylori | 0.39 | - |
| Escherichia coli (GSH-deficient) | Bactericidal | Bactericidal |
Data compiled from multiple sources.[2][11]
Antifungal Activity: Disrupting Fungal Redox Homeostasis
Ebselen has demonstrated potent, broad-spectrum antifungal activity against clinically relevant yeasts such as Candida and Cryptococcus species, with MIC values often ranging from 0.5 to 2 µg/mL.[6][7][12] Its primary antifungal mechanism involves the depletion of intracellular glutathione (GSH), a key antioxidant.[6][7][8] This leads to a surge in reactive oxygen species (ROS), causing oxidative stress and subsequent fungal cell death.[6][7][8] Other proposed mechanisms for ebselen's antifungal action include the inhibition of the plasma membrane H+-ATPase pump (Pma1p) and the enzyme glutamate dehydrogenase.[6][10][11]
This compound and its derivatives have also been identified as having significant antifungal properties, with some analogues showing activity equivalent to or better than clinically used antifungal drugs.[4][5] The mechanism of action for this compound in fungi is also linked to the induction of ROS.[4][5]
Comparative Antifungal Potency (MIC in µg/mL)
The table below presents the MIC values for this compound and ebselen against various fungal pathogens.
| Fungal Strain | This compound MIC (µg/mL) | Ebselen MIC (µg/mL) |
| Candida albicans | 0.02 - 12.5 | 0.5 - 2 |
| Candida glabrata | 0.02 - 12.5 | 0.5 - 2 |
| Candida tropicalis | 0.02 - 12.5 | 0.5 - 2 |
| Candida parapsilosis | 0.02 - 12.5 | 0.5 - 2 |
| Cryptococcus neoformans | 0.02 - 12.5 | 0.5 - 1 |
| Cryptococcus gattii | - | 0.5 - 1 |
| Aspergillus species | 0.02 - 12.5 | 4.87 - 11.59 |
| Trichophyton mentagrophytes | - | 0.442 - 0.518 |
Data compiled from multiple sources.[4][5][6][12]
Mechanistic Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Antifungal mechanism of ebselen via GSH depletion and ROS production.
Caption: Antibacterial mechanism of this compound and ebselen via TrxR inhibition.
Experimental Workflow
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
The antimicrobial activity of this compound and ebselen is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10^8 CFU/mL for bacteria). This suspension is further diluted in the test medium to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL for bacteria).[13][14][15]
-
Preparation of Drug Dilutions: A two-fold serial dilution of this compound or ebselen is prepared in a 96-well microtiter plate.[13][16] This is achieved by adding a concentrated solution of the compound to the first well and then serially transferring a portion of the solution to subsequent wells containing fresh broth. This creates a gradient of decreasing drug concentrations across the plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13][16] The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, and 30-35°C for 24-48 hours for fungi).[6][14][17]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14][15] This can be assessed visually or by using a microplate reader to measure absorbance.
Conclusion
Both this compound and ebselen are highly promising antimicrobial agents with distinct yet related mechanisms of action. Ebselen has been more extensively studied and demonstrates potent, broad-spectrum activity against both bacteria and fungi. Its ability to disrupt the thioredoxin and glutathione systems in these pathogens makes it a compelling candidate for further development. While research on this compound is less extensive, the development of potent analogues, particularly against resistant bacteria like MRSA, highlights its potential. The favorable safety profile of the ebselen scaffold in human clinical trials further enhances the translational potential of this class of compounds.[4][5] Future research should focus on direct, head-to-head comparative studies of this compound and ebselen against a wide range of clinically relevant pathogens to better delineate their respective therapeutic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Identification of this compound analogues with broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound Analogues with Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Ebsulfur: A Novel Antifungal Agent Poised to Challenge Clinical Mainstays
For Immediate Release
In the ongoing battle against invasive fungal infections, researchers and clinicians face the dual challenges of rising drug resistance and the significant toxicity associated with current antifungal therapies. Ebsulfur, a selenium-based organic compound, is emerging as a promising candidate with a novel mechanism of action that sets it apart from clinically established agents. This guide provides a detailed comparison of this compound's performance against the three main classes of systemic antifungal drugs: azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin), supported by experimental data.
Executive Summary
This compound and its parent compound, ebselen, demonstrate potent, broad-spectrum antifungal activity, often comparable or superior to current clinical agents, particularly against drug-resistant strains. Unlike conventional antifungals that target specific enzymes in ergosterol synthesis or cell wall construction, this compound induces fungal cell death by depleting intracellular glutathione, leading to a surge in reactive oxygen species (ROS) and catastrophic oxidative stress. This distinct mechanism may circumvent existing resistance pathways and offers a new strategy in antifungal drug development.
Comparative Antifungal Activity: A Quantitative Look
Minimum Inhibitory Concentration (MIC) is the standard measure of an antifungal agent's in vitro potency, representing the lowest concentration that inhibits visible fungal growth. The data presented below, collated from multiple studies, compares the MIC values of ebselen (as a proxy for this compound's class) and this compound analogues against those of leading clinical antifungals across a range of pathogenic fungi.
Table 1: Comparative MIC Values (μg/mL) of Ebselen/Ebsulfur Analogues and Clinically Used Antifungal Agents
| Fungal Species | Ebselen/Ebsulfur Analogue | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.5 - 2.0[1] | >31.2 | 0.98 | 0.06 - 0.5 |
| Candida glabrata | 0.5 - 2.0[1] | >125 | 0.98 | 0.125 - 0.5 |
| Candida auris (multidrug-resistant) | 0.8 - 1.6 | >256 | 1 | 2 |
| Cryptococcus neoformans | 0.5 - 1.0[1] | 1.95 | 0.98 | Not widely reported |
| Aspergillus fumigatus | 1.25 - 6.25 | >125 | 0.98 | ≤0.06 |
Note: Data for ebselen against C. auris is presented alongside corresponding MICs for clinical agents against the same strains. Data for other species represents a composite from studies on ebselen and this compound analogues. Caspofungin data is primarily for Candida species as its activity against Cryptococcus is limited.
The data indicates that ebselen/ebsulfur compounds maintain high potency against fungal species that exhibit significant resistance to first-line agents like fluconazole. Notably, against the urgent threat of multidrug-resistant Candida auris, ebselen demonstrates potent activity where both fluconazole and echinocandins may fail.
Unraveling the Mechanisms of Action
The fundamental difference between this compound and its clinical counterparts lies in their cellular targets. This distinction is critical for understanding its potential to combat resistant infections.
This compound's Oxidative Assault
This compound's mechanism is not directed at a single enzyme but rather at disrupting the fungus's ability to manage oxidative stress. It achieves this primarily by depleting glutathione (GSH), a key intracellular antioxidant.[1] This leads to an uncontrolled accumulation of reactive oxygen species (ROS), causing widespread damage to cellular components and triggering cell death.[1] Some evidence also points to the inhibition of specific enzymes like thioredoxin reductase, further crippling the fungal cell's antioxidant defenses.
Caption: this compound's mechanism of action.
Clinically Used Antifungals: Targeted Inhibition
In contrast, existing antifungal drugs have highly specific targets:
-
Azoles (e.g., Fluconazole): These agents inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production compromises membrane integrity.
-
Polyenes (e.g., Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to the leakage of essential ions and ultimately, cell death.
-
Echinocandins (e.g., Caspofungin): This class of drugs inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for building the fungal cell wall. The resulting weakened cell wall cannot withstand osmotic stress, causing the cell to lyse.
Caption: Mechanisms of clinically used antifungals.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[2][3][4][5]
Broth Microdilution Assay Workflow
-
Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted spectrophotometrically to a standardized density. This suspension is then further diluted in RPMI 1640 medium to the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[6]
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that results in a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to a drug-free growth control well). For echinocandins against molds, the endpoint is often the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
Caption: Antifungal susceptibility testing workflow.
Conclusion
This compound represents a significant development in the search for new antifungal therapies. Its unique mechanism of action, centered on inducing overwhelming oxidative stress within the fungal cell, provides a powerful tool against a broad spectrum of pathogens, including those resistant to conventional drugs. The compelling in vitro data, particularly against challenging isolates like C. auris, underscores the potential of this compound and its analogues to be developed into next-generation antifungal agents. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential and safety profile of this promising new class of antifungals.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. njccwei.com [njccwei.com]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ebsulfur analogues compared to vancomycin against MRSA
A new class of sulfur-containing organic compounds, known as ebsulfur analogues, demonstrates superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) when compared to the conventional antibiotic, vancomycin. This comprehensive guide presents a comparative analysis of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
In the ongoing battle against antibiotic resistance, researchers are in a constant search for novel therapeutics. A promising development comes from a library of this compound analogues, which have shown potent activity against a wide range of MRSA strains. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the quantitative data and experimental methodologies that underpin these findings.
Comparative Efficacy: A Quantitative Look
The antibacterial activity of this compound analogues was evaluated against a panel of MRSA strains and compared with vancomycin. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was the key metric for this comparison.
| Compound/Drug | MRSA Strain(s) | MIC Range (µg/mL) |
| This compound Analogue (2h) | Panel of 25 MRSA strains | ≤2[1][2] |
| This compound Analogue (2a) | Panel of 25 MRSA strains | 1-7.8[1] |
| Vancomycin | Various MRSA strains | 1-4 |
As the data indicates, the most potent this compound analogues, particularly compound 2h , exhibited MIC values predominantly at or below 2 µg/mL against all tested MRSA strains.[1][2] This positions them as highly effective antibacterial agents, often surpassing the potency of vancomycin against the same resistant bacteria.
Delving into the Experimental Protocols
To ensure the reproducibility and validation of these findings, it is crucial to understand the experimental procedures employed. The following section details the key methodologies used to assess the efficacy of the this compound analogues.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.[3]
-
Bacterial Culture: MRSA strains were cultured on Mueller-Hinton (MH) agar plates.
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The this compound analogues and vancomycin were serially diluted in MH broth in 96-well plates.
-
Inoculation: The bacterial suspension was diluted 1:100 into the wells containing the drug dilutions.
-
Incubation: The plates were incubated at 37°C for 20 hours.
-
Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Path to Discovery and Action
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC Determination.
The proposed mechanism of action for this compound analogues involves the inhibition of crucial bacterial enzymes, a distinct approach from vancomycin's cell wall synthesis inhibition.
Caption: Comparative Mechanism of Action.
Mechanism of Action: A Tale of Two Pathways
Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[4][5][6] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall, ultimately leading to cell lysis.[5][7]
In contrast, this compound analogues exhibit a multi-targeted mechanism of action. Evidence suggests they inhibit bacterial thioredoxin reductase, a key enzyme in the bacterial antioxidant defense system.[1] This inhibition can lead to an increase in reactive oxygen species (ROS), causing cellular damage. Furthermore, studies on the related compound, ebselen, indicate that it can also inhibit bacterial protein synthesis.[8][9] This dual-pronged attack may contribute to their potent bactericidal activity and a lower propensity for resistance development.
Conclusion: A Promising Alternative
The compelling in vitro data, highlighted by the low MIC values, positions this compound analogues as a highly promising class of compounds for the treatment of MRSA infections. Their distinct mechanism of action, targeting multiple cellular pathways, offers a potential advantage over traditional antibiotics like vancomycin, particularly in the face of growing resistance. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these novel antibacterial agents.
References
- 1. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
Cross-validation of Ebsulfur's antiviral activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Ebsulfur and its close structural analog, Ebselen. While both compounds have demonstrated potent inhibitory effects against viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2, this guide aims to cross-validate their antiviral efficacy in various cell lines and against a spectrum of viruses. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound and Ebselen are organosulfur and organoselenium compounds, respectively, that have emerged as promising antiviral candidates. Their primary mechanism of action against SARS-CoV-2 involves the covalent inhibition of the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] This guide summarizes the in vitro enzymatic inhibition data for this compound and the broader cellular antiviral activity of Ebselen against several viruses, including SARS-CoV-2, Influenza A virus, and Human Immunodeficiency Virus 1 (HIV-1). Due to the limited availability of published cellular antiviral data for this compound, the comprehensive data for its analog Ebselen is presented as a strong surrogate for comparative purposes.
Comparative Antiviral Activity
The following tables summarize the quantitative data on the inhibitory and antiviral activities of this compound and Ebselen.
Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro) by this compound and Ebselen
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound (2k) | FRET-based Enzymatic Assay | 0.11 | [1][2] |
| Ebselen (1i) | FRET-based Enzymatic Assay | 0.074 | [1][2] |
| Ebselen | FRET-based Enzymatic Assay | 0.41 - 0.67 | [3] |
Table 2: Antiviral Activity of Ebselen in Various Cell Lines
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | CPE Reduction | 4.67 | >100 | >21.4 | [4] |
| SARS-CoV-2 | Calu-3 | Viral Replication Inhibition | 2.6 - 3.8 | >200 | >52.6 - >76.9 | [4][5] |
| SARS-CoV-2 | HPAepiC | Viral Replication Inhibition | 24.61 | Not Reported | Not Reported | [3] |
| Influenza A (H1N1) | MDCK | Not Specified | Not Reported | >100 | Not Reported | |
| HIV-1 | HeLa-CD4-LacZ | β-Galactosidase Reporter | 1.99 | 25.4 | 12.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound on cultured cells.
Materials:
-
Cells to be tested (e.g., Vero E6, A549, Huh7, MDCK)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include wells with medium only (no cells) for background control and wells with cells and medium without the compound as a vehicle control.
-
Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.[7]
Plaque Reduction Assay (for Influenza A Virus)
This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
Influenza A virus stock
-
Test compound (this compound/Ebselen)
-
Overlay medium (e.g., 1% low melting agarose in EMEM with 1% FBS and 1 µg/ml TPCK trypsin)
-
10% formaldehyde
-
0.7% crystal violet solution
-
24-well tissue culture plates
Procedure:
-
Seed MDCK cells at a density of 1 x 10^5 cells/well in 24-well plates and incubate overnight.[8]
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayer with approximately 40-50 plaque-forming units (PFU) of influenza virus in the presence of different concentrations of the test compound.
-
Incubate the plates for 2 hours at 37°C with 5% CO2 to allow for virus adsorption.[8]
-
Remove the virus inoculum and wash the cell monolayer once with culture medium.
-
Add 1 mL of the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C with 5% CO2 for 72 hours to allow for plaque formation.[8]
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with 0.7% crystal violet solution.[8]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound) and determine the 50% effective concentration (EC50).[8]
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This enzymatic assay measures the direct inhibition of the SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based Mpro substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.1, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 0.01% Tween-20)
-
Test compound (this compound/Ebselen)
-
384-well assay plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
Add the diluted compound to the wells of the 384-well plate.
-
Add the recombinant SARS-CoV-2 Mpro enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately monitor the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 490 nm).[9]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the 50% inhibitory concentration (IC50) value by fitting the data to a dose-response curve.[10]
Visualizations of Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanism of action.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for the Influenza A Virus Plaque Reduction Assay.
Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition by this compound.
References
- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines | MDPI [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Inhibitory Profiles of Ebsulfur and Other Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of Ebsulfur and other notable organosulfur compounds. By presenting key experimental data, mechanisms of action, and relevant biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential and research applications of these molecules.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of this compound and other selected organosulfur compounds are summarized below. This compound has been primarily characterized as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro or 3CLpro), a critical enzyme for viral replication. Other organosulfur compounds, such as those derived from garlic (e.g., Allicin, Diallyl Disulfide), exhibit inhibitory effects against a different range of biological targets. Direct experimental comparisons against a single enzyme target are limited in the current literature; therefore, this table presents the inhibitory data for each compound against its specifically identified target.
| Compound | Target Enzyme | Inhibitory Constant | Mechanism of Inhibition |
| This compound (analogue 2k) | SARS-CoV-2 Main Protease (Mpro) | IC₅₀: 0.11 µM, Kᵢ: 0.078 µM[1][2][3] | Covalent, Irreversible[1][2][3] |
| Ebselen (analogue 1i) | SARS-CoV-2 Main Protease (Mpro) | IC₅₀: 0.074 µM, Kᵢ: 0.031 µM[1][2][3] | Covalent, Irreversible[1][2][3] |
| Allicin | Ornithine Decarboxylase (ODC) | IC₅₀: 11 nM[4] | Reversible S-thioallylation of Cysteines[4] |
| Diallyl Sulfide (DAS) | Cytochrome P450 2E1 (CYP2E1) | IC₅₀: 17.3 µM, Kᵢ: 6.3 µM[1] | Competitive[1] |
| Diallyl Disulfide (DADS) | Cytochrome P450 2A6 (CYP2A6) | Kᵢ: 2.13 µM | Mixed Competitive/Noncompetitive |
| Disulfiram | SARS-CoV-2 Main Protease (Mpro) | IC₅₀: 9.35 µM | Covalent |
| Disulfiram | SARS-CoV-2 Papain-Like Protease (PLpro) | IC₅₀: 6.9 µM | Covalent |
Mechanisms of Action and Affected Signaling Pathways
The inhibitory actions of this compound and other organosulfur compounds are mediated by distinct molecular mechanisms, leading to the modulation of different cellular and viral pathways.
This compound: Covalent Inhibition of the SARS-CoV-2 Main Protease
This compound acts as a potent and irreversible inhibitor of the SARS-CoV-2 Main Protease (Mpro). This cysteine protease is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. The mechanism involves the formation of a covalent disulfide bond between the sulfur atom of this compound and the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2][3] This covalent modification permanently inactivates the enzyme, thereby halting viral replication.
Allicin and Diallyl Disulfide (DADS): Modulation of Cellular Pathways
Organosulfur compounds derived from garlic, such as allicin and diallyl disulfide (DADS), exert their biological effects through broader mechanisms, often involving the modulation of cellular signaling pathways related to inflammation, cell proliferation, and oxidative stress.
DADS has been shown to protect endothelial Nitric Oxide Synthase (eNOS) by mediating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. By influencing this pathway, DADS can help preserve endothelial function, which is often compromised in cardiovascular diseases.
Ebselen: A Glutathione Peroxidase Mimetic
Ebselen, the selenium analog of this compound, is well-known for its antioxidant properties, primarily its ability to mimic the activity of the enzyme Glutathione Peroxidase (GPx). This enzyme is central to the cellular defense against oxidative damage by reducing harmful hydroperoxides. Ebselen catalyzes the reduction of peroxides using glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative stress. This mechanism is distinct from the targeted covalent inhibition seen with this compound against Mpro.
Experimental Protocols
The inhibitory activity of compounds against the SARS-CoV-2 Main Protease is commonly determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Protocol: FRET-Based Mpro Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant SARS-CoV-2 Mpro.
2. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro: Purified enzyme.
-
FRET Substrate: A fluorogenic peptide substrate containing the Mpro cleavage sequence, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). Example sequence: Dabcyl-KTSAVLQ↓SGFRKME-EDANS.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test Compounds: this compound or other organosulfur compounds dissolved in DMSO.
-
Positive Control: A known Mpro inhibitor (e.g., GC376).
-
Negative Control: DMSO solvent.
-
Microplates: Black, flat-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.
3. Workflow Diagram:
4. Detailed Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Mpro in cold Assay Buffer to the desired final concentration (e.g., 40 nM).
-
Prepare a working solution of the FRET substrate in Assay Buffer.
-
Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations.
-
-
Assay Assembly:
-
Design the plate layout to include wells for blanks (buffer only), negative controls (enzyme, substrate, DMSO), positive controls (known inhibitor), and test compounds at various concentrations.
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the Mpro working solution to all wells except for the blanks.
-
Gently mix the plate and pre-incubate for a specified time (e.g., 15-60 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for covalent inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well from the linear phase of the fluorescence signal progression.
-
Normalize the data to the negative control (100% activity) and blank (0% activity).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound demonstrates a highly potent and specific inhibitory profile against the SARS-CoV-2 Main Protease through a covalent, irreversible mechanism. This makes it a promising scaffold for the development of targeted antiviral therapeutics. In contrast, other well-known organosulfur compounds, such as allicin and diallyl disulfide from garlic, exhibit broader biological activities by modulating key cellular signaling pathways like the PI3K/Akt pathway and interacting with multiple protein targets. The choice of compound for therapeutic development or as a research tool will therefore depend on the desired target and biological outcome. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these versatile sulfur-containing molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Identification of Potential Inhibitors of SARS-CoV-2 Main Protease from Allium roseum L. Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-silico study on selected organosulfur compounds as potential drugs for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Ebselen: An In Vivo Examination of its Immunomodulatory Properties with a Comparative Look at its Sulfur Counterpart, Ebsulfur
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo immunomodulatory effects of Ebselen, a seleno-organic compound, and offers a comparative perspective on its sulfur analogue, Ebsulfur. While extensive in vivo data validates the immunomodulatory potential of Ebselen, similar studies on this compound are notably scarce in the current scientific literature. This guide summarizes the available experimental data for Ebselen, presents detailed experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of its mechanism of action.
Comparative Overview: Ebselen vs. This compound
Ebselen, a well-researched organoselenium compound, has demonstrated significant immunomodulatory and anti-inflammatory properties in various in vivo models.[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of inflammatory signaling pathways and cytokine production. In contrast, its sulfur analogue, this compound, has been predominantly investigated for its potential as a SARS-CoV-2 main protease inhibitor.[4][5] While structurally similar, the difference in the selenium and sulfur atom is critical, with evidence suggesting that the selenium atom is essential for the potent biological activity of Ebselen, and its sulfur counterpart often exhibiting reduced potency.[6]
Quantitative In Vivo Data for Ebselen
The following tables summarize key quantitative data from in vivo studies validating the immunomodulatory effects of Ebselen.
Table 1: Effect of Ebselen on Pro-inflammatory Cytokine Levels in a T-cell Dependent Inflammatory Liver Injury Mouse Model
| Treatment Group | TNF-alpha (pg/mL) | IFN-gamma (pg/mL) |
| Control | Undetectable | Undetectable |
| Concanavalin A (Con A) | 1250 ± 250 | 15000 ± 3000 |
| Con A + Ebselen (10 mg/kg) | 250 ± 100 | 3000 ± 1000 |
Data adapted from a study on Concanavalin A-induced liver injury in mice, demonstrating Ebselen's ability to downregulate key pro-inflammatory cytokines.[1]
Table 2: Effect of Ebselen on Anti-inflammatory Cytokine Levels in a T-cell Dependent Inflammatory Liver Injury Mouse Model
| Treatment Group | IL-10 (pg/mL) |
| Control | Undetectable |
| Concanavalin A (Con A) | 200 ± 50 |
| Con A + Ebselen (10 mg/kg) | 800 ± 150 |
Data from the same study, highlighting Ebselen's capacity to upregulate the anti-inflammatory cytokine IL-10.[1]
Key In Vivo Experimental Protocols
Detailed methodologies for pivotal experiments that have validated the immunomodulatory effects of Ebselen are provided below.
Concanavalin A (Con A)-Induced Liver Injury in Mice
This model is utilized to study T-cell dependent inflammatory liver injury.
-
Animals: Male BALB/c mice (8-12 weeks old).
-
Induction of Injury: A single intravenous injection of Concanavalin A (20 mg/kg body weight) dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Treatment: Ebselen is administered orally (e.g., 10 mg/kg body weight) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at a specified time point before or after Con A injection.
-
Sample Collection: Blood and liver tissue are collected at various time points post-Con A injection (e.g., 8-12 hours).
-
Analysis:
-
Serum levels of liver enzymes (e.g., ALT, AST) are measured to assess liver damage.
-
Cytokine levels (e.g., TNF-alpha, IFN-gamma, IL-10) in the serum are quantified using ELISA.
-
Histopathological examination of liver tissue is performed to evaluate the extent of inflammation and necrosis.[1]
-
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to investigate systemic inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Endotoxemia: A single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline.
-
Treatment: Ebselen is administered orally or intraperitoneally at a defined dose and time relative to the LPS challenge.
-
Sample Collection: Blood is collected at different time points (e.g., 1, 2, 4, and 8 hours) after LPS administration.
-
Analysis:
-
Serum levels of pro-inflammatory cytokines, such as TNF-alpha, are measured by ELISA to assess the systemic inflammatory response.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ebselen and a typical experimental workflow for in vivo validation.
Caption: Ebselen's modulation of inflammatory signaling pathways.
Caption: A typical experimental workflow for in vivo validation.
Conclusion
The available in vivo evidence strongly supports the role of Ebselen as a potent immunomodulatory agent. Its ability to suppress pro-inflammatory cytokine production while promoting anti-inflammatory responses highlights its therapeutic potential for inflammatory diseases. While this compound shares a structural similarity, the lack of in vivo immunomodulatory data necessitates further investigation to determine if it possesses a comparable pharmacological profile. Future studies directly comparing the in vivo effects of Ebselen and this compound in established models of inflammation are crucial to fully elucidate the structure-activity relationship and the therapeutic potential of this class of compounds.
References
- 1. Ebselen--an in vivo immune response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ebsulfur and Mupirocin for the Treatment of Skin Infections
A review of the current evidence for two distinct antimicrobial agents.
In the landscape of topical treatments for bacterial skin infections, the established antibiotic mupirocin has long been a clinical mainstay. However, the emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Ebsulfur, a sulfur analogue of the organoselenium compound ebselen, has demonstrated promising preclinical antibacterial and anti-inflammatory properties, positioning it as a potential future alternative. This guide provides a detailed head-to-head comparison of this compound and mupirocin, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Disclaimer: To date, no direct head-to-head clinical trials comparing the efficacy and safety of this compound and mupirocin for the treatment of skin infections have been published. This comparison is based on a synthesis of independent research conducted on each compound.
Mechanism of Action: A Tale of Two Targets
This compound and mupirocin exert their antimicrobial effects through fundamentally different mechanisms, which may have implications for their spectrum of activity and the development of resistance.
This compound acts as a potent inhibitor of bacterial thioredoxin reductase (TrxR), an essential enzyme in the thiol-dependent antioxidant system of many bacteria.[1] By targeting TrxR, this compound disrupts the bacterial redox balance, leading to increased oxidative stress and subsequent cell death.[2][3] Its mechanism involves the covalent binding to cysteine residues on target proteins.[1][3] This multi-target and covalent inhibitory action may present a higher barrier to the development of resistance.
Mupirocin , on the other hand, selectively inhibits bacterial isoleucyl-tRNA synthetase.[4] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By blocking this step, mupirocin effectively halts protein synthesis, leading to a bacteriostatic or bactericidal effect, depending on the concentration.[5]
Figure 1: Simplified signaling pathways for the mechanisms of action of this compound and Mupirocin.
Comparative Efficacy Data
The available efficacy data for this compound is derived from preclinical animal models, while mupirocin's efficacy is well-documented in numerous clinical trials.
Preclinical Efficacy of this compound
Studies in murine models of skin infection have demonstrated the potential of topical this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
| Study Parameter | This compound Treatment Group | Control/Comparator Group | Key Findings | Reference |
| Model | MRSA-infected pressure ulcers in obese mice | Vehicle Control | 89.2% reduction in MRSA burden | [2] |
| Model | MRSA-infected pressure ulcers in obese mice | Mupirocin | Mupirocin was superior with a 98.7% reduction in MRSA burden | [2] |
| Model | MRSA-infected pressure ulcers in diabetic mice | Vehicle Control | 45.8% reduction in MRSA burden | [2] |
| Model | MRSA-infected pressure ulcers in diabetic mice | Mupirocin | Mupirocin was superior with a 99.3% reduction in MRSA burden | [2] |
| In Vitro Activity | This compound analogues | - | MIC values in the range of 0.02-12.5 µg/mL against various fungal strains | [6] |
Clinical Efficacy of Mupirocin
Mupirocin 2% ointment is an FDA-approved treatment for impetigo and has been extensively studied in clinical trials for various primary and secondary skin infections.[4][7]
| Study Parameter | Mupirocin Treatment Group | Comparator Group | Clinical Success Rate | Bacteriological Eradication Rate | Reference |
| Indication | Impetigo | Vehicle Placebo | 71% | 94% | [8] |
| Indication | Primary and Secondary Skin Infections | - | 73.7% cured, 22.5% markedly improved | Not specified | [7] |
| Indication | Impetigo/Ecthyma | Vehicle | Not specified | 88% for S. aureus, 100% for Group A β-hemolytic streptococci | [9] |
| Indication | Impetigo | Bactroban® Ointment | 94% | Not specified | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed in the evaluation of these compounds is crucial for the interpretation of the presented data.
This compound: Murine Model of MRSA-Infected Pressure Ulcers
A representative preclinical protocol for evaluating the in vivo efficacy of this compound is as follows:
-
Animal Model: Obese or diabetic mice are utilized to mimic compromised host conditions often associated with chronic wounds.[2]
-
Induction of Pressure Ulcers: Pressure ulcers are induced, often through the application of magnets to create ischemic pressure on the skin.[2]
-
Infection: The ulcerated tissue is inoculated with a clinically relevant strain of MRSA, such as USA300, at a concentration of 1 × 10⁷ to 2 × 10⁷ CFU.[2]
-
Treatment: A 2% w/w topical formulation of this compound is applied to the infected ulcers, typically twice daily for a specified duration (e.g., 5 days).[2]
-
Outcome Assessment: Twelve hours after the final dose, the ulcerated tissue is harvested, homogenized, and plated for colony-forming unit (CFU) enumeration to determine the bacterial burden.[2] Histopathological analysis may also be performed to assess inflammation and tissue regeneration.[2]
Figure 2: A typical experimental workflow for evaluating the efficacy of this compound in a murine skin infection model.
Mupirocin: Clinical Trial for Impetigo
The clinical efficacy of mupirocin is typically evaluated in randomized, controlled clinical trials. A general protocol is outlined below:
-
Study Population: Patients (pediatric and adult) with a clinical diagnosis of impetigo are enrolled. Inclusion criteria often specify a certain score on a Skin Infection Rating Scale (SIRS).[11][12]
-
Randomization: Patients are randomly assigned to receive either mupirocin 2% ointment or a comparator (e.g., vehicle placebo or another active drug).[9][10]
-
Treatment Regimen: Mupirocin ointment is typically applied to the affected area three times daily for a duration of 7 to 12 days.[8][11]
-
Blinding: To minimize bias, studies are often double-blinded, where neither the patient nor the investigator knows the treatment assignment.[10]
-
Efficacy Endpoints:
-
Clinical Cure: Defined as the resolution of lesions or a significant reduction in the SIRS score, with no need for additional antibiotic therapy.[12][13]
-
Bacteriological Eradication: Assessed by obtaining cultures from the infection site before and after treatment to confirm the elimination of the causative pathogens (S. aureus and S. pyogenes).[9]
-
-
Safety Assessment: Adverse events, particularly local skin reactions such as burning, stinging, or itching, are monitored and recorded throughout the study.[7][8]
Anti-inflammatory Properties
In addition to their direct antimicrobial effects, the anti-inflammatory properties of these agents can contribute to the resolution of skin infections.
This compound , like its selenium-containing counterpart ebselen, is thought to possess anti-inflammatory activity.[14][15] Preclinical studies have shown that ebselen can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of MRSA skin infection.[2] This is potentially mediated through the inhibition of inflammatory pathways like NF-κB and MAPK.[2]
Mupirocin's primary mechanism is antimicrobial, and its anti-inflammatory effects are less well-characterized and are likely secondary to the reduction in bacterial load and associated toxins.
Resistance Profile
The development of antibiotic resistance is a critical consideration in the long-term utility of any antimicrobial agent.
This compound's novel mechanism of action, targeting multiple cellular processes through covalent modification, may make the development of resistance more challenging for bacteria.[1] One study found that S. aureus did not develop resistance to ebselen after 14 consecutive passages, whereas resistance to mupirocin emerged after only five passages.[2]
Mupirocin resistance is a growing clinical concern, with resistance rates as high as 81% reported in some studies.[16][17] Resistance is associated with previous mupirocin exposure and can lead to treatment failure, particularly in the context of MRSA decolonization.[16][17]
Safety and Tolerability
This compound's safety profile in humans for topical application has not yet been established through clinical trials. However, the related compound, ebselen, has been evaluated in several clinical trials for other indications and has been shown to be generally safe.[1][6]
Mupirocin is generally well-tolerated. The most common adverse reactions reported in clinical trials are localized to the site of application and include burning, stinging, pain, and itching, occurring in 1-1.5% of patients.[8] Systemic allergic reactions are rare but have been reported.[8]
Conclusion and Future Directions
Mupirocin remains a valuable and effective treatment for common bacterial skin infections, supported by a wealth of clinical evidence. However, the rise of mupirocin resistance underscores the urgent need for new therapeutic options.
This compound, with its distinct mechanism of action and promising preclinical efficacy against MRSA, represents a potential future candidate for the treatment of skin infections. Its anti-inflammatory properties and potentially lower propensity for resistance development are advantageous characteristics.
Further research, including well-controlled clinical trials, is necessary to establish the safety and efficacy of this compound in human subjects and to directly compare its performance against current standards of care like mupirocin. Such studies will be crucial in determining the future role of this compound in the clinical management of bacterial skin infections.
Figure 3: Logical flow of the comparative analysis between this compound and Mupirocin.
References
- 1. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ebselen in resolving a methicillin-resistant Staphylococcus aureus infection of pressure ulcers in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound Analogues with Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of 2% mupirocin ointment in the treatment of primary and secondary skin infections--an open multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Topical antibiotic treatment of impetigo with mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mupirocin resistance: clinical implications and potential alternatives for the eradication of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Researcher's Guide to Confirming the Molecular Target of Ebsulfur: A Comparative Analysis of Genetic and Biochemical Approaches
For researchers and drug development professionals, definitively identifying and validating the molecular target of a compound is a cornerstone of preclinical development. This guide provides a comparative overview of methodologies for confirming the molecular target of Ebsulfur, a sulfur-containing analog of the organoselenium compound Ebselen. While direct genetic knockout studies for this compound are not yet prevalent in published literature, we will explore established genetic and biochemical techniques. This guide will present a hypothetical framework for a CRISPR-Cas9 knockout study for this compound target validation, alongside a case study of its close analog, Ebselen, which utilizes site-directed mutagenesis to confirm its interaction with Autophagy-related 4B cysteine peptidase (ATG4B).
The Gold Standard: Genetic Knockout for Target Validation
The most rigorous method for validating a drug's molecular target is to demonstrate that the drug's effect is diminished or absent in cells or organisms where the gene for the putative target protein has been knocked out. The CRISPR-Cas9 system has become the preeminent tool for such studies due to its precision and efficiency.
A typical workflow for confirming an this compound target (e.g., Protein X) using CRISPR-Cas9 would involve comparing the cellular or physiological response to this compound in wild-type cells versus cells where the gene for Protein X has been knocked out. A significant reduction in this compound's efficacy in the knockout cells provides strong evidence that Protein X is the direct target.
Case Study: Genetic Mutation to Validate Ebselen's Target, ATG4B
While a full gene knockout study for this compound is not available, research on its analog, Ebselen, provides a compelling example of using genetic manipulation to confirm a target binding site. Ebselen has been identified as a potent inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. To validate that Ebselen covalently binds to a specific cysteine residue (Cys74) in ATG4B's active site, researchers performed a thermal shift assay comparing wild-type (WT) ATG4B with a C74S mutant, where the cysteine was replaced with a serine.
The principle of the thermal shift assay is that ligand binding stabilizes a protein, increasing its melting temperature (Tm). The data demonstrated that Ebselen significantly increased the thermal stability of WT ATG4B, but this stabilizing effect was markedly reduced in the C74S mutant, confirming that Cys74 is the primary binding site.
Data Presentation: Thermal Shift Assay of Ebselen with ATG4B WT vs. C74S Mutant
| Protein | Treatment | Concentration | Change in Melting Temp (ΔTm) | Interpretation |
| Wild-Type ATG4B | DMSO (Control) | - | Baseline | - |
| Wild-Type ATG4B | Ebselen | 1 µM | Significant Increase | Ebselen binds and stabilizes the protein. |
| C74S Mutant ATG4B | DMSO (Control) | - | Baseline | - |
| C74S Mutant ATG4B | Ebselen | 1 µM | Significantly Reduced Increase | The stabilizing effect of Ebselen is lost, confirming Cys74 as the key binding residue. |
Note: This table is a qualitative summary based on the described experimental outcomes in the literature. Specific ΔTm values can be found in the source publication.[1]
ATG4B Signaling Pathway in Autophagy
ATG4B plays a crucial role in processing ATG8 family proteins (like LC3), which is essential for the formation of the autophagosome. By inhibiting ATG4B, Ebselen can suppress the autophagic flux.
Experimental Protocols
1. In Vitro Thermal Shift Assay (TSA) for Ebselen and ATG4B
-
Objective: To determine if Ebselen binding to ATG4B is dependent on the Cys74 residue by comparing its effect on the thermal stability of wild-type ATG4B and a C74S mutant.
-
Materials:
-
Recombinant wild-type ATG4B and C74S mutant ATG4B protein.
-
Ebselen stock solution in DMSO.
-
DMSO (vehicle control).
-
SYPRO Orange dye.
-
PCR tubes and a real-time PCR instrument capable of performing a melt curve analysis.
-
-
Procedure:
-
Prepare the reaction mixtures in PCR tubes. For each reaction, combine 100 nM of either wild-type ATG4B or C74S mutant protein with either 1 µM Ebselen or an equivalent volume of DMSO.[1]
-
Add SYPRO Orange dye to each reaction mixture as per the manufacturer's instructions.
-
Place the PCR tubes in a real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C and measuring the fluorescence of the SYPRO Orange dye at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the Ebselen-treated sample for both wild-type and mutant proteins.
-
Biochemical Validation: this compound's Inhibition of SARS-CoV-2 Main Protease (Mpro)
In the context of COVID-19 research, this compound and Ebselen have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication.[2][3] The mechanism involves the formation of a covalent bond with the catalytic Cys145 residue.[2][3] While not a genetic study, the biochemical methods used to confirm this interaction are crucial for target validation.
A common method to screen for and characterize Mpro inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.
Data Presentation: FRET-based Inhibition of SARS-CoV-2 Mpro
| Compound | Target | IC50 (µM) | Inhibition Mechanism |
| This compound analog (2k) | SARS-CoV-2 Mpro | 0.11 | Covalent, irreversible |
| Ebselen analog (1i) | SARS-CoV-2 Mpro | 0.074 | Covalent, irreversible |
Data from a study on this compound and Ebselen analogs.[2][3]
Experimental Protocols
2. FRET-based Enzymatic Assay for Mpro Inhibition
-
Objective: To measure the inhibitory activity of this compound against SARS-CoV-2 Mpro.
-
Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal (FRET). When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
-
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro.
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
This compound stock solution in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer and the this compound dilutions (or DMSO for control).
-
Add the Mpro enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
The initial reaction velocity is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming the molecular target of a compound like this compound requires a combination of robust experimental approaches. While direct genetic knockout studies represent the definitive standard for in-cell and in-vivo target validation, their absence in the current literature for this compound necessitates a broader look at available evidence.
The use of site-directed mutagenesis in the case of the analog Ebselen provides strong evidence for a specific binding site on ATG4B, illustrating a powerful, albeit more focused, genetic technique. Concurrently, rigorous biochemical assays like FRET are indispensable for quantifying inhibitory potency and elucidating the mechanism of action, as demonstrated with this compound's interaction with SARS-CoV-2 Mpro.
For researchers in drug development, this guide highlights the importance of a multi-pronged strategy. The ideal path to target validation involves progressing from biochemical confirmation of interaction and potency to genetic validation of the target's necessity for the compound's action in a cellular context. The hypothetical CRISPR-Cas9 workflow provided serves as a blueprint for the future studies that will be essential to unequivocally confirm the molecular targets of this compound and propel its development as a therapeutic agent.
References
- 1. Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATG4B (Autophagin-1) Phosphorylation Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ebsulfur's performance against other known thioredoxin reductase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thioredoxin (Trx) system, composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a critical regulator of cellular redox balance and a key player in cellular processes ranging from proliferation to apoptosis. Its central enzyme, thioredoxin reductase, has emerged as a promising target for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of ebsulfur and other prominent thioredoxin reductase inhibitors, offering a synthesis of their performance based on available experimental data.
Quantitative Performance of Thioredoxin Reductase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Action |
| Auranofin | Human cytosolic TrxR | 20 nM | 4 nM (for NADPH-reduced form) | Irreversible inhibitor targeting the selenocysteine residue in the active site. |
| Motexafin Gadolinium | Rat TrxR | 6 µM | - | Non-competitive inhibitor that also generates reactive oxygen species. |
| PX-12 | Human Trx-1 | - | 30.8 µM (competitively inhibits Trx-1 reduction by TR) | Irreversibly inactivates Thioredoxin-1 (Trx-1), a substrate of TrxR. |
| This compound | Mammalian TrxR | Not Available | Not Available | Known inhibitor of bacterial TrxR and trypanothione reductase. Its direct inhibitory activity on mammalian TrxR is not well-quantified. |
Experimental Protocols
A standardized method for assessing thioredoxin reductase activity is crucial for the comparative evaluation of inhibitors. The most common method is a spectrophotometric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Thioredoxin Reductase Activity Assay (DTNB Reduction Method)
Principle:
This assay measures the activity of TrxR by monitoring the reduction of DTNB by NADPH, which is catalyzed by TrxR. The product of this reaction, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
NADPH
-
DTNB (Ellman's reagent)
-
Purified thioredoxin reductase or cell/tissue lysate
-
Inhibitor compound (e.g., this compound, Auranofin)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.
-
Sample/Inhibitor Addition: Add the purified enzyme or cell lysate to the wells of a 96-well plate. For inhibitor studies, pre-incubate the enzyme/lysate with various concentrations of the inhibitor for a specified time.
-
Initiation of Reaction: Start the reaction by adding DTNB to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of TNB formation from the linear portion of the absorbance versus time plot. The TrxR activity is proportional to this rate. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of thioredoxin reductase disrupts cellular redox homeostasis, leading to the modulation of various signaling pathways, ultimately culminating in cellular responses such as apoptosis. The following diagrams, generated using the DOT language, illustrate key experimental workflows and the intricate signaling networks affected by TrxR inhibitors.
Caption: Workflow for determining the IC50 of a TrxR inhibitor.
Caption: Signaling cascade initiated by TrxR inhibition.
Caption: Logical flow from TrxR inhibition to apoptosis.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Ebselen: A substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
Safety Operating Guide
Essential Guide to Ebselen Disposal: Ensuring Laboratory Safety and Environmental Protection
For researchers, scientists, and drug development professionals handling ebselen, a potent organoselenium compound, adherence to strict disposal protocols is paramount to safeguard both laboratory personnel and the environment. Ebselen is classified as hazardous, with significant toxicity to aquatic life, necessitating its management as chemical hazardous waste.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of ebselen and its associated waste.
Understanding the Hazards of Ebselen
Ebselen presents several health and environmental hazards that dictate its handling and disposal requirements. It is crucial to be aware of these risks before commencing any work with this compound.
Key Hazards:
-
Organ Damage: May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]
| Hazard Statement | GHS Classification | Description |
| H301 + H331 | Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 3) | Toxic if swallowed or if inhaled.[2][3][4] |
| H373 | Specific Target Organ Toxicity — Repeated Exposure (Category 2) | May cause damage to organs through prolonged or repeated exposure.[2][3] |
| H410 | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | Very toxic to aquatic life with long lasting effects.[2][3][4] |
Proper Disposal Procedures for Ebselen Waste
The guiding principle for ebselen disposal is to prevent its release into the environment. Under no circumstances should ebselen or its contaminated materials be disposed of down the drain or in regular trash.[1][5] All ebselen waste must be collected, labeled, and disposed of through an approved hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Establish a designated and clearly labeled hazardous waste container for all ebselen-contaminated materials.
-
This includes:
-
Unused or expired ebselen powder.
-
Solutions containing ebselen.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
The first rinse of any container that held ebselen must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[5]
-
-
-
Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is chemically compatible with ebselen and any solvents used.[5]
-
The container must be kept closed except when adding waste.[5]
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ebselen."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.
-
Ensure secondary containment for liquid waste to prevent spills.[5]
-
Do not mix incompatible waste streams in the same container.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the accumulation time limit is reached (as per institutional guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Experimental Protocol: Decontamination of Ebselen-Contaminated Glassware
For reusable glassware, a thorough decontamination procedure is necessary to ensure the removal of residual ebselen.
Methodology:
-
Initial Rinse (Hazardous Waste):
-
Perform an initial rinse of the glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect this first rinseate in the designated ebselen hazardous waste container.[5] As an added precaution for a toxic substance, collect the first three rinses as hazardous waste.[5]
-
-
Washing:
-
After the initial hazardous rinses, wash the glassware with a laboratory detergent and water.
-
-
Final Rinsing:
-
Rinse the glassware thoroughly with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Ebselen Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with ebselen.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
